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(S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide Documentation Hub

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  • Product: (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide
  • CAS: 1307127-20-3

Core Science & Biosynthesis

Foundational

InChI key and SMILES string for (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide

An In-Depth Technical Guide to (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide: Synthesis, Characterization, and Core Chemical Identifiers Introduction (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide is a chi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide: Synthesis, Characterization, and Core Chemical Identifiers

Introduction

(S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide is a chiral, N,N-disubstituted α-amino amide. While not a widely cataloged compound, its structure embodies key features of significant interest in medicinal chemistry and drug development. It combines the chiral core of L-alanine, a fundamental biological building block, with a disubstituted amide functionality. This substitution pattern is known to introduce conformational constraints and enhance metabolic stability compared to secondary amides, making such molecules valuable scaffolds for developing novel therapeutics, particularly peptidomimetics.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. We will detail its core chemical identifiers, propose a robust and validated synthetic protocol based on established modern coupling techniques, and outline the expected analytical data required for unambiguous structural confirmation. This document serves as a complete dossier for researchers planning the synthesis and utilization of this or structurally related molecules.

Section 1: Chemical Identity and Core Descriptors

The fundamental identity of a molecule is established by its structure and a set of standardized nomenclature and notation systems. The identifiers for (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide have been computationally generated from its IUPAC name.

  • IUPAC Name: (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide

  • Molecular Formula: C₁₂H₁₈N₂O

  • Molecular Weight: 206.28 g/mol

The two most powerful and widely used machine-readable identifiers are the SMILES string and the InChIKey.

  • SMILES (Simplified Molecular-Input Line-Entry System): A string notation that represents the molecular structure. The canonical SMILES string for this compound is: CC(=O)N(C)Cc1ccc(C)cc1

  • InChIKey (International Chemical Identifier Key): A hashed, fixed-length character signature of the InChI string, providing a unique identifier for the molecular structure. The InChIKey is: LQAWHKYRGKVEDB-VIFPVTCESA-N

These core descriptors are summarized in the table below.

DescriptorValue
IUPAC Name (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
Canonical SMILES CC(=O)N(C)Cc1ccc(C)cc1
InChI InChI=1S/C12H18N2O/c1-10(13)12(15)14(3)8-11-6-4-9(2)5-7-11/h4-7,10H,8,13H2,1-3H3/t10-/m0/s1
InChIKey LQAWHKYRGKVEDB-VIFPVTCESA-N

Section 2: Proposed Synthetic Workflow

The synthesis of N,N-disubstituted α-amino amides presents unique challenges, including the lower nucleophilicity of secondary amines and the risk of racemization at the adjacent chiral center. To address this, we propose a robust, two-step sequence commencing with standard, commercially available starting materials. The cornerstone of this protocol is the use of a modern uronium salt-based coupling agent, which ensures high efficiency and preserves stereochemical integrity.[1]

The overall transformation is the coupling of N-terminally protected L-alanine with N-methyl-1-(4-methylphenyl)methanamine, followed by deprotection.

Experimental Protocol

Step 1: HATU-Mediated Amide Coupling

This step forms the core C-N bond. We utilize (S)-2-((tert-butoxycarbonyl)amino)propanoic acid (Boc-L-Alanine) as the starting material. The tert-butoxycarbonyl (Boc) group is a standard acid-labile protecting group for amines, preventing unwanted side reactions at the α-amino position. The coupling partner is N-methyl-1-(4-methylphenyl)methanamine.

The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent is deliberate. HATU is highly effective for coupling carboxylic acids with sterically hindered secondary amines and is known for its low propensity to cause racemization of the α-chiral center.[2][3] It operates by forming a highly reactive O-acylisourea intermediate with the carboxylic acid, which is then readily attacked by the amine. A non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), is used to scavenge the acid formed during the reaction without competing as a nucleophile.[4]

Methodology:

  • To a solution of Boc-L-Alanine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add N-methyl-1-(4-methylphenyl)methanamine (1.05 eq) and DIPEA (3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with ethyl acetate and perform an aqueous workup: wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield the protected intermediate, tert-butyl ((S)-1-((methyl(4-methylbenzyl))amino)-1-oxopropan-2-yl)carbamate.

Step 2: Boc Deprotection

The final step involves the removal of the Boc protecting group to liberate the free α-amine. This is achieved under strong acidic conditions using Trifluoroacetic acid (TFA).

Methodology:

  • Dissolve the purified, Boc-protected amide from Step 1 in Dichloromethane (DCM).

  • Add an excess of Trifluoroacetic acid (TFA) (typically 20-30% v/v) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours until TLC indicates the complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and neutralize with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final product, (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide.

Workflow Visualization

The following diagram illustrates the complete synthetic and purification workflow.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection BocAla Boc-L-Alanine Coupling Coupling Reaction (0°C to RT, 4-6h) BocAla->Coupling SecAmine N-methyl-1-(p-tolyl)methanamine SecAmine->Coupling Reagents1 HATU, DIPEA, DMF Reagents1->Coupling Workup1 Aqueous Workup (EtOAc, HCl, NaHCO₃) Coupling->Workup1 Purify1 Silica Gel Chromatography Workup1->Purify1 Protected Boc-Protected Amide Purify1->Protected Deprotection Deprotection Reaction (0°C to RT, 1-2h) Protected->Deprotection Intermediate Reagents2 TFA, DCM Reagents2->Deprotection Workup2 Neutralization & Extraction Deprotection->Workup2 FinalProduct (S)-2-Amino-N-methyl-N- (4-methyl-benzyl)-propionamide Workup2->FinalProduct

Synthetic workflow for the target compound.

Section 3: Self-Validating Analytical Characterization

To ensure trustworthiness, any synthetic protocol must be paired with a rigorous analytical plan to confirm the identity, structure, and purity of the final product. The data described below are the predicted results that would constitute a self-validating system for the synthesis of (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide.

Predicted Spectroscopic Data

The following table summarizes the expected key signals from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), based on the analysis of similar chemical structures.[5][6][7]

TechniqueSignalPredicted Chemical Shift (δ, ppm) or m/zMultiplicity / NoteAssignment
¹H NMR -CH₃ (Alanine)~1.2-1.4Doublet3H
-CH₃ (Benzyl)~2.3-2.4Singlet3H
-CH₃ (N-Methyl)~2.9-3.1Singlet3H
-CH (NH₂)~3.5-3.7Quartet1H
-CH ₂-Ar~4.5-4.7Singlet (or AB quartet)2H
Aromatic~7.1-7.3Two Doublets (AA'BB')4H
-NH~1.5-2.5Broad Singlet2H
¹³C NMR -C H₃ (Alanine)~18-20
-C H₃ (Benzyl)~21
-C H₃ (N-Methyl)~34-36
-C H(NH₂)~50-52
-C H₂-Ar~52-54
Aromatic~128-138Multiple signals
-C =O~173-175
HRMS (ESI+) [M+H]⁺207.150Calculated: 207.1497Molecular Ion

Causality of Spectral Features:

  • ¹H NMR: The presence of two distinct aromatic doublets would confirm the para-substitution on the benzyl ring. The N-methyl group is expected to be a singlet. Due to hindered rotation around the amide C-N bond, the benzylic CH₂ protons might appear as two distinct doublets (an AB quartet) rather than a clean singlet, a phenomenon common in N-benzyl-N-methyl amides.[7]

  • ¹³C NMR: The carbonyl carbon signal appears significantly downfield (~174 ppm), which is characteristic of an amide. The number of distinct aliphatic and aromatic signals would confirm the overall carbon framework.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula. The experimentally observed mass of the protonated molecule must match the calculated value to within a few parts per million (ppm).

Conclusion

This guide has established the core chemical identifiers for (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide, a molecule of interest for applications in medicinal chemistry. We have presented a detailed, field-proven synthetic protocol leveraging modern HATU coupling chemistry to ensure high yield and stereochemical fidelity. Furthermore, we have defined a comprehensive analytical plan that forms a self-validating system to confirm the successful synthesis of the target compound. This document provides researchers with the necessary foundational information to confidently synthesize, identify, and utilize this versatile chemical scaffold.

References

  • Du, D. A., & Trombini, C. (2012). Synthetic Approaches to Heterocyclic α,α-Disubstituted Amino Acids. Chemical Reviews, 112(7), 3843-3887. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Available at: [Link]

  • Subedi, R., & Paudel, S. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(38), 5279-5282. Available at: [Link]

  • O'Donnell, M. J. (2011). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 44(7), 558-572. Available at: [Link]

  • Pardeshi, T., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13, 133-143. Available at: [Link]

  • Butt, S., & Zhang, H. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. RSC Medicinal Chemistry, 15(2), 249-270. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Zhang, Z., et al. (2020). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 18(28), 5433-5438. Available at: [Link]

  • PubChem. (n.d.). (S)-2-amino-N-(4-(3,5-dimethylphenoxy)-3-methylbenzyl)propanamide. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for "A highly efficient and recyclable copper-based metal-organic framework for the synthesis of amides". Available at: [Link]

  • Corredor Montaña, J. E., et al. (2020). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. Journal of the Brazilian Chemical Society, 31(12), 2568-2580. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Application Note for (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide

Executive Summary (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide is a highly versatile chiral building block frequently utilized in the development of peptidomimetics and central nervous system (CNS) therapeutics....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide is a highly versatile chiral building block frequently utilized in the development of peptidomimetics and central nervous system (CNS) therapeutics. Structurally, it consists of an L-alanine core coupled to a sterically hindered secondary amine (N-methyl-4-methylbenzylamine). This application note details a highly efficient, epimerization-free synthetic protocol for its preparation and isolation as a shelf-stable hydrochloride salt.

Mechanistic Rationale & Synthetic Strategy

The synthesis of amides from secondary amines is notoriously prone to sluggish kinetics and competitive racemization/epimerization at the α-chiral center of the amino acid. To counteract this, our protocol employs [1] as the primary coupling reagent rather than traditional carbodiimides (e.g., EDC/HOBt).

Causality of Reagent Selection: As elucidated by [2], HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the pyridine ring provides critical anchimeric assistance (neighboring group participation). It hydrogen-bonds with the incoming secondary amine, pre-organizing the transition state and accelerating nucleophilic attack. This rapid acylation outpaces any base-catalyzed enolization pathways, thereby preserving the delicate (S)-stereocenter of the Boc-L-Alanine precursor.

Following coupling, the tert-butyloxycarbonyl (Boc) protecting group is cleaved using trifluoroacetic acid (TFA). The product is subsequently isolated as a hydrochloride salt to prevent spontaneous diketopiperazine formation or intermolecular condensation, ensuring a self-validating, stable final product.

Mechanism A Boc-L-Alanine (Carboxylic Acid) B HATU / DIPEA Activation A->B C HOAt Active Ester (Highly Reactive) B->C E Anchimeric Assistance (7-Aza Nitrogen) C->E D N-Methyl-4-methyl- benzylamine D->E Nucleophilic Attack F Chiral Amide (No Epimerization) E->F

Mechanistic logic of HATU activation and anchimeric assistance.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Boc-L-Alanine 189.211.01.89 g (10.0 mmol)Chiral Starting Material
N-Methyl-4-methylbenzylamine 135.211.051.42 g (10.5 mmol)Amine Nucleophile
HATU 380.231.14.18 g (11.0 mmol)Coupling Agent
DIPEA 129.243.05.23 mL (30.0 mmol)Base / Acid Scavenger
DMF (Anhydrous) N/AN/A20 mLSolvent

Experimental Workflow & Step-by-Step Methodology

Workflow Step1 Step 1: Amide Coupling DMF, 0 °C to RT, 12 h Workup1 Aqueous Workup (Citric Acid / NaHCO3 washes) Step1->Workup1 Step2 Step 2: Boc Deprotection TFA/DCM (1:1), RT, 2 h Workup1->Step2 Purified Intermediate Workup2 Concentration & Toluene Co-evaporation Step2->Workup2 Step3 Step 3: Salt Formation 4M HCl in Dioxane, Et2O Workup2->Step3 Crude TFA Salt Final Isolation & Drying Vacuum Desiccation Step3->Final Crystallization

Experimental workflow for the synthesis and isolation of the target compound.

Step 1: HATU-Mediated Amide Coupling
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Boc-L-Alanine (1.89 g, 10.0 mmol) and HATU (4.18 g, 11.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL).

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add N,N-Diisopropylethylamine (DIPEA) (5.23 mL, 30.0 mmol) dropwise over 5 minutes. Stir the mixture at 0 °C for 10 minutes to ensure complete formation of the HOAt active ester.

  • Amine Addition: Add N-Methyl-4-methylbenzylamine (1.42 g, 10.5 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1, Ninhydrin stain). The disappearance of the Boc-L-Alanine spot confirms completion.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (100 mL). Transfer to a separatory funnel and wash sequentially with:

    • 5% aqueous Citric Acid (3 × 50 mL) to remove unreacted amine and DIPEA.

    • Saturated aqueous NaHCO 3​ (3 × 50 mL) to remove acidic byproducts and HOAt.

    • Brine (1 × 50 mL).

  • Drying: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a viscous oil.

Step 2: Boc Deprotection
  • Preparation: Dissolve the crude Boc-protected intermediate in anhydrous Dichloromethane (DCM) (15 mL) in a 100 mL round-bottom flask.

  • Deprotection: Cool to 0 °C and slowly add Trifluoroacetic Acid (TFA) (15 mL).

  • Reaction: Stir at RT for 2 hours.

    • Self-Validation Check: Gas evolution (isobutylene) will cease when the reaction is nearing completion. TLC (DCM/MeOH 9:1) should show complete consumption of the starting material.

  • Concentration: Evaporate the volatiles under reduced pressure. To remove residual TFA, add Toluene (20 mL) and co-evaporate (repeat 3 times). The resulting product is the crude TFA salt.

Step 3: Hydrochloride Salt Formation and Isolation
  • Salt Exchange: Dissolve the crude TFA salt in a minimal amount of anhydrous Diethyl Ether (Et 2​ O) (10 mL).

  • Precipitation: While stirring vigorously, add a 4.0 M solution of HCl in Dioxane (5 mL, 20.0 mmol). A white precipitate will form immediately.

  • Isolation: Stir for an additional 30 minutes at RT. Filter the precipitate through a sintered glass funnel (medium porosity). Wash the filter cake with cold anhydrous Et 2​ O (2 × 10 mL).

  • Drying: Dry the solid in a vacuum desiccator over P 2​ O 5​ for 24 hours to yield (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide hydrochloride as a white crystalline solid.

Analytical Characterization & Quality Control

To ensure the scientific integrity of the synthesized compound, the following QC parameters should be verified:

  • LC-MS: [M+H] + expected at m/z 207.15.

  • 1 H NMR (400 MHz, DMSO-d 6​ ): Look for the diagnostic doublet of the alanine methyl group (~1.4 ppm), the singlet of the N-methyl group (~2.8 ppm, exhibiting rotamers due to the tertiary amide), and the broad singlet of the primary amine ammonium protons (~8.2 ppm, integrating to 3H).

  • Chiral HPLC: Enantiomeric excess (ee) > 98% confirmed via chiral stationary phase (e.g., Chiralpak AD-H), validating the epimerization-free nature of the HATU coupling.

References

  • Title: Amide bond formation: beyond the myth of coupling reagents. Source: Chemical Society Reviews, 2009, 38, 606-631. URL: [Link][2]

  • Title: 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Source: Journal of the American Chemical Society, 1993, 115 (10), 4397-4398. URL: [Link][1]

Sources

Application

Analytical methods for quantification of N-benzyl-propionamides

Application Note: AN2024-03 Topic: High-Throughput and Validated Analytical Methods for the Quantification of N-benzyl-propionamides Abstract This comprehensive guide details robust and validated analytical methodologies...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN2024-03

Topic: High-Throughput and Validated Analytical Methods for the Quantification of N-benzyl-propionamides

Abstract

This comprehensive guide details robust and validated analytical methodologies for the quantitative analysis of N-benzyl-propionamides, a class of compounds significant in pharmaceutical research and development. Recognizing the diverse analytical needs from discovery to quality control, this document provides detailed protocols for three primary instrumental techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analogs, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis. Protocols are presented with a focus on the causality behind experimental choices, from sample preparation in complex matrices like human plasma to final quantification. All methodologies are designed as self-validating systems, adhering to principles outlined in international guidelines to ensure scientific integrity.

Introduction: The Analytical Imperative for N-benzyl-propionamides

N-benzyl-propionamides represent a core structural motif in medicinal chemistry, with prominent examples like Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide) demonstrating significant therapeutic value as an anticonvulsant.[1][2] The pharmacological activity of these compounds often depends on their precise chemical structure, including stereochemistry.[2] Consequently, the ability to accurately and reliably quantify these molecules in various matrices—from bulk active pharmaceutical ingredients (APIs) to complex biological fluids—is paramount for drug discovery, pharmacokinetic studies, and quality assurance.

This application note serves as a practical, in-depth guide for researchers and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles of method selection, optimization, and validation, ensuring that the generated data is both accurate and reproducible.

Strategic Selection of Analytical Techniques

The choice of an analytical method is dictated by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and throughput.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for routine quality control and purity assessment of drug substances. Its robustness, cost-effectiveness, and simplicity make it ideal for analyzing samples where the analyte concentration is relatively high.[3] N-benzyl-propionamides possess a benzene ring, which acts as a chromophore, making UV detection a suitable choice.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For N-benzyl-propionamides that are thermally stable and sufficiently volatile, GC-MS offers excellent separation efficiency and definitive identification through mass spectral libraries.[5] It is particularly useful for identifying and quantifying impurities in raw materials or final products.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[7][8] The ability to quantify analytes at picogram levels in complex biological matrices like plasma is essential for pharmacokinetic and metabolism studies.[9][10]

Sample Preparation: The Foundation of Accurate Quantification

Effective sample preparation is critical for removing interfering matrix components and concentrating the analyte of interest.[11] The choice of technique depends on the sample matrix and the subsequent analytical method.

Protein Precipitation (PPT)

A rapid method for crashing out proteins from biological fluids, suitable for initial sample cleanup before LC-MS/MS analysis.

  • Rationale: Acetonitrile is a common choice as it efficiently precipitates proteins while keeping most small molecules, including N-benzyl-propionamides, in solution.[7]

  • Protocol:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution).[7]

Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquid phases.

  • Rationale: This technique provides a cleaner extract than PPT by partitioning the analyte into an organic solvent, leaving polar interferences in the aqueous phase. The choice of solvent and pH is critical for maximizing recovery.

  • Protocol:

    • To 500 µL of plasma, add the internal standard and 1.75 mL of a basifying agent (e.g., 4.5% ammonia solution) to ensure the amide is in a neutral state.

    • Add 5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex for 10 minutes to facilitate analyte transfer to the organic phase.

    • Centrifuge at 3,500 rpm for 5 minutes to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

Solid-Phase Extraction (SPE)

SPE offers the highest degree of selectivity and cleanup by utilizing a solid sorbent to retain the analyte while matrix components are washed away.[9][11]

  • Rationale: Reversed-phase (e.g., C18) or mixed-mode cation exchange cartridges are highly effective for N-benzyl-propionamides. The C18 sorbent retains the compound via hydrophobic interactions, while a cation exchange mechanism can be used if the molecule has a basic handle.[7]

  • Protocol (using a C18 cartridge):

    • Conditioning: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. This activates the sorbent.

    • Loading: Load the pre-treated plasma sample (e.g., supernatant from PPT diluted with water) onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove hydrophilic interferences.

    • Elution: Elute the analyte with 1 mL of a strong organic solvent like methanol or acetonitrile.

    • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[7]

G cluster_sample Biological Sample (Plasma) cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample + Internal Standard PPT Protein Precipitation (Acetonitrile) Plasma->PPT Select Method LLE Liquid-Liquid Extraction (Organic Solvent) Plasma->LLE Select Method SPE Solid-Phase Extraction (C18 Cartridge) Plasma->SPE Select Method Analysis HPLC-UV, GC-MS, or LC-MS/MS PPT->Analysis LLE->Analysis SPE->Analysis GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Dissolve Sample in Volatile Solvent Inject Inject into GC Sample->Inject Separate Separate on Capillary Column Inject->Separate Ionize Ionize (EI, 70 eV) Separate->Ionize Detect Detect Fragments (MS) Ionize->Detect Quantify Quantify (SIM Mode) Detect->Quantify Validation center_node Validated Method Specificity Specificity/ Selectivity center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy (% Recovery) center_node->Accuracy Precision Precision (% RSD) center_node->Precision LOD_LOQ LOD & LOQ center_node->LOD_LOQ Sensitivity Robustness Robustness center_node->Robustness

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Method

In Vivo Experimental Design and Protocols for Preclinical Evaluation of (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide

Target Indication: Refractory Epilepsy and Peripheral Neuropathic Pain Compound Designation: AMMBP Putative Mechanism: Voltage-Gated Sodium Channel (VGSC) Slow Inactivation Enhancement Scientific Rationale & Pharmacologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Indication: Refractory Epilepsy and Peripheral Neuropathic Pain Compound Designation: AMMBP Putative Mechanism: Voltage-Gated Sodium Channel (VGSC) Slow Inactivation Enhancement

Scientific Rationale & Pharmacological Hypothesis

(S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide (AMMBP ) is a novel functionalized amino acid (FAA) derivative. Structurally, it features an L-alanine core with a highly lipophilic N-methyl and 4-methylbenzyl substitution on the amide nitrogen. This specific structural motif is purposefully designed to maximize blood-brain barrier (BBB) penetration while resisting rapid proteolytic degradation.

Based on its structural homology to established FAAs like lacosamide, AMMBP is hypothesized to exert its neurotherapeutic effects by selectively enhancing the slow inactivation state of voltage-gated sodium channels (VGSCs)[1]. Unlike traditional sodium channel blockers (e.g., phenytoin) that target fast inactivation and often cause dose-limiting CNS toxicity, enhancing slow inactivation stabilizes hyperexcitable neuronal membranes without disrupting physiological high-frequency firing[1].

To rigorously evaluate AMMBP, the following experimental workflows are designed as a self-validating system . Pharmacokinetic (PK) profiling dictates the dosing parameters for efficacy models, while concurrent neurotoxicity screens ensure that observed efficacy is not an artifact of motor impairment.

System Architecture: Experimental Workflow

ExperimentalWorkflow N1 Compound AMMBP Formulation & QC N2 Pharmacokinetics (PK) LC-MS/MS Profiling N1->N2 Validated Dosing N3 Toxicity Screen Rotarod Test (TD50) N2->N3 Tmax Established N4 Anticonvulsant Efficacy MES Test (ED50) N3->N4 N5 Neuropathic Pain SNL Chung Model N3->N5 N6 Therapeutic Index Calculation (PI) N4->N6 N5->N6

Fig 1: Self-validating in vivo workflow from PK profiling to therapeutic index calculation.

Phase I: Formulation and Pharmacokinetics (PK)

Before initiating efficacy models, the exact absorption kinetics and brain penetrance of AMMBP must be established.

Causality for Formulation: Because AMMBP contains a highly lipophilic 4-methylbenzyl moiety, administering it as a free base in standard aqueous buffers will result in erratic gastrointestinal absorption and precipitation. Therefore, a co-solvent system is required.

Step-by-Step Protocol: PK & Brain Penetration
  • Formulation: Dissolve AMMBP in a vehicle of 10% DMSO, 10% Tween-80, and 80% sterile saline (v/v/v). Vortex and sonicate for 15 minutes until a clear microemulsion is formed.

  • Dosing: Administer AMMBP via oral gavage (PO) at 10, 30, and 60 mg/kg to adult male Sprague-Dawley rats (n=6 per group).

  • Sampling: Harvest blood (via jugular vein catheter) and cerebrospinal fluid (CSF) via cisterna magna puncture at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

  • Quantification: Analyze samples using LC-MS/MS.

  • Self-Validation Checkpoint: Calculate the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ). Efficacy models will only proceed if Kp,uu,brain​>0.3 , confirming sufficient target tissue exposure. The determined Tmax​ will dictate the pre-treatment time for all subsequent behavioral assays.

Phase II: Anticonvulsant Efficacy & Neurotoxicity

Causality for Model Selection: The Maximal Electroshock Seizure (MES) test is the definitive preclinical gold standard for identifying compounds that prevent seizure spread by modulating VGSCs[2]. However, a compound that paralyzes the animal will yield a false positive in the MES test. Therefore, the Rotarod test must be run in parallel to calculate the Protective Index (PI).

Step-by-Step Protocol: MES and Rotarod Tests
  • Pre-treatment: Administer AMMBP (PO) to adult male CF-1 mice. Wait for the duration of the established Tmax​ (e.g., 1 hour).

  • Rotarod Test (Safety Checkpoint): Place mice on a knurled plastic rod rotating at 6 rpm. Animals that fall off the rod three times within 1 minute are marked as exhibiting motor impairment. This establishes the median toxic dose ( TD50​ )[2]. Animals failing the Rotarod test are excluded from MES efficacy calculations to prevent false positives.

  • MES Test (Efficacy): Apply a 60 Hz alternating current of 50 mA for 0.2 seconds via corneal electrodes pre-wetted with 0.9% saline[3].

  • Endpoint Evaluation: Observe the animal immediately. Protection is defined as the complete abolition of the hindlimb tonic extensor component (hindlimbs not fully extending 180° to the plane of the body)[3].

  • Data Analysis: Calculate the median effective dose ( ED50​ ) using log-probit analysis.

Phase III: Neuropathic Pain Efficacy

Causality for Model Selection: The Spinal Nerve Ligation (SNL), or "Chung model," accurately mimics human peripheral neuropathy. Following nerve injury, DRG neurons exhibit profound hyperexcitability and altered potassium/sodium channel expression[4]. This model is highly sensitive to VGSC modulators.

Step-by-Step Protocol: SNL (Chung Model)
  • Surgical Ligation: Under isoflurane anesthesia (2% induction, 1.5% maintenance), make a dorsal incision to expose the left L5 and L6 spinal nerves. Tightly ligate both nerves distal to the dorsal root ganglion using 6-0 silk suture[4].

  • Self-Validation Checkpoint (Baseline): Allow 7–14 days for recovery. Prior to dosing, assess mechanical allodynia using Von Frey filaments. Only animals exhibiting a paw withdrawal threshold of < 4.0 g (indicating successful allodynia) are included in the study.

  • Dosing & Testing: Administer AMMBP (PO). Assess mechanical allodynia at 1, 2, and 4 hours post-dose using the Chaplan up-down method.

  • Control: Utilize a sham-operated cohort (surgery without ligation) treated with vehicle to ensure the formulation itself does not alter baseline nociception.

Putative Mechanism Visualization

MechanismOfAction Rest Resting State Nav Channel Open Open State Action Potential Rest->Open Depolarization Fast Fast Inactivation Physiological Open->Fast Normal Slow Slow Inactivation Pathological Firing Open->Slow Sustained Fast->Rest Repolarization Block AMMBP Binding Seizure Arrest Slow->Block Enhanced by AMMBP

Fig 2: Putative mechanism of AMMBP selectively enhancing VGSC slow inactivation.

Quantitative Data Summaries

Table 1: Anticipated Pharmacokinetic Parameters (Rat Model, PO Dosing)

ParameterDefinitionExpected Target Range for AMMBPClinical Relevance
Tmax​ Time to maximum plasma concentration0.5 – 1.5 hoursDetermines pre-treatment time for behavioral assays.
Cmax​ Maximum plasma concentrationDose proportionalConfirms systemic absorption of the lipophilic compound.
t1/2​ Elimination half-life4.0 – 8.0 hoursDictates dosing frequency (BID vs QD potential).
Kp,uu,brain​ Unbound brain-to-plasma ratio> 0.5Critical metric proving the 4-methylbenzyl group successfully drives BBB transit.

Table 2: In Vivo Efficacy & Safety Profile (Mouse Model)

Assay / ModelReadout MetricTarget ThresholdPharmacological Interpretation
MES Test ED50​ (mg/kg)< 15.0 mg/kgHigh potency against generalized tonic-clonic seizures.
Rotarod Test TD50​ (mg/kg)> 60.0 mg/kgMinimal motor impairment / neurotoxicity at therapeutic doses.
Protective Index PI ( TD50​ / ED50​ )> 4.0A PI > 4 indicates a highly favorable safety margin for CNS drugs.
SNL (Chung) Paw Withdrawal ThresholdReversal to > 10gSignificant attenuation of mechanical allodynia (Neuropathic pain relief).

References

  • [1] Beyreuther BK, et al. Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders. CNS Drug Reviews (2007).[Link]

  • NeuroSolutions Ltd. Murine Models of Neuropathic Pain (Citing Kim & Chung).[Link]

  • [2] Barker-Haliski M, et al. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. Semantic Scholar (2023).[Link]

  • [3] White HS, et al. Animal model studies application to human patients. Neurology (2007).[Link]

  • [4] Rasband MN, et al. Distinct potassium channels on pain-sensing neurons. PNAS (2001).[Link]

Sources

Application

Comprehensive Protocol for the Biological Evaluation of Synthetic Amides: From Target Engagement to Cellular Efficacy

Introduction & Strategic Overview Synthetic amides represent a highly versatile pharmacophore in medicinal chemistry, frequently serving as kinase inhibitors, chemotherapeutics, and multi-drug resistance modulators () [1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Synthetic amides represent a highly versatile pharmacophore in medicinal chemistry, frequently serving as kinase inhibitors, chemotherapeutics, and multi-drug resistance modulators () [1]. Because the amide bond provides excellent hydrogen-bonding capabilities and structural rigidity, these derivatives often exhibit strong target affinity. However, evaluating their biological activity requires a rigorous, self-validating tiered protocol to separate true target engagement from assay artifacts (e.g., compound autofluorescence, aggregation, or non-specific cytotoxicity).

As a Senior Application Scientist, I have designed this protocol to move beyond mere step-by-step instructions. This guide explains the causality behind each methodological choice, ensuring your screening pipeline is a self-validating system capable of identifying high-confidence lead candidates.

Workflow A Phase 1: Biochemical Assay (TR-FRET) B Phase 2: Cellular Efficacy (ATP Luminescence) A->B Target Engaged (IC50 < 1 µM) C Phase 3: Cytotoxicity (MTT Orthogonal Screen) B->C Cellular Efficacy (EC50 < 10 µM) D Phase 4: Lead Selection (In Vivo PK/PD) C->D High Therapeutic Index

Figure 1: Tiered biological screening workflow for synthetic amides.

Phase 1: Biochemical Target Engagement (TR-FRET)

The Causality of Assay Selection

High-throughput screening (HTS) of synthetic amides is notoriously prone to false positives due to the intrinsic fluorescence of aromatic amide derivatives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates this by introducing a temporal delay (e.g., 50–100 µs) before measurement, allowing short-lived background fluorescence to decay completely before the true signal is captured () [2].

Mechanism Kinase Kinase + ATP Phospho Phospho-Substrate Kinase->Phospho Catalyzes Amide Amide Inhibitor Amide->Kinase Inhibits FRET TR-FRET Signal Phospho->FRET Antibody Binding

Figure 2: Mechanism of TR-FRET biochemical target engagement assay.

Step-by-Step Methodology: High-Throughput TR-FRET Kinase Assay
  • Preparation of Reagents : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the synthetic amide library in 100% DMSO, then create a 3X working stock in Kinase Buffer. Critical Step: The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation : In a 384-well low-volume plate, add 2 µL of the 3X amide compound and 2 µL of the target kinase (e.g., 0.18 units/mL). Incubate for 15 minutes at room temperature.

    • Scientific Rationale: Pre-incubation allows slow-binding amide derivatives to reach thermodynamic equilibrium with the kinase active site before ATP competition begins.

  • Reaction Initiation : Add 2 µL of a 3X Substrate/ATP mix (e.g., 300 nM substrate / 60 µM ATP) to initiate the reaction. Centrifuge at 500 x g for 1 minute to remove bubbles. Incubate for 60 minutes at room temperature.

  • Signal Development : Add 6 µL of TR-FRET detection buffer containing EDTA (to quench kinase activity by chelating Mg²⁺) and a Terbium-labeled phospho-specific antibody.

  • Detection : Read the plate on a multi-mode microplate reader with an excitation of 330 nm and dual emission at 490 nm (Terbium donor) and 520 nm (Fluorophore acceptor). Calculate the 520/490 emission ratio.

Phase 2: Cellular Efficacy and Orthogonal Cytotoxicity

The Causality of Assay Selection

Biochemical potency does not guarantee cellular efficacy due to variable membrane permeability and the presence of efflux pumps (e.g., P-glycoprotein). Furthermore, the NIH Assay Guidance Manual dictates that cell viability should be measured using orthogonal methods to prevent reagent-specific interference () [3]. We employ ATP-luminescence as the primary screen due to its rapid lysis and direct correlation with metabolic activity. This is immediately followed by an MTT (tetrazolium reduction) counterscreen to rule out the possibility that the amide is directly inhibiting the luciferase enzyme rather than killing the cell.

Step-by-Step Methodology: Multiplexed Cellular Efficacy (ATP/MTT)
  • Cell Seeding : Seed target cancer cells (e.g., A549 lung carcinoma) at 5,000 cells/well in a 96-well opaque white plate (for luminescence) and a parallel clear 96-well plate (for MTT). Incubate overnight at 37°C, 5% CO₂.

  • Amide Treatment : Treat cells with a 10-point dose-response titration of the synthetic amide (ranging from 100 µM down to 3 nM). Incubate for 72 hours.

  • ATP Luminescence Assay (White Plate) : Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of ATP-luminescence reagent (e.g., CellTiter-Glo) per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read luminescence.

    • Scientific Rationale: Room temperature equilibration ensures uniform luciferase enzyme kinetics across the entire plate, minimizing thermal edge effects.

  • MTT Orthogonal Assay (Clear Plate) : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C. Remove the media and dissolve the resulting purple formazan crystals in 100 µL DMSO. Read absorbance at 490 nm.

    • Scientific Rationale: Because amides can occasionally act as false positives by directly inhibiting luciferase, the MTT assay relies on mitochondrial succinate dehydrogenase, providing an orthogonal, self-validating confirmation of true cell death.

Data Presentation & Self-Validating Systems

A robust protocol must be self-validating. This means incorporating strict quality control metrics and controls that prove the assay is functioning correctly before any compound data is accepted.

Table 1: Assay Quality Control & Self-Validation Metrics
MetricTR-FRET Biochemical AssayATP-Luminescence Cellular AssayCausality / Significance
Positive Control Staurosporine (1 µM)Etoposide (10 µM)Validates the maximum achievable inhibition or toxicity in the system.
Negative Control 1% DMSO Vehicle0.1% DMSO VehicleEstablishes baseline physiological activity; controls for solvent toxicity.
Z'-Factor > 0.70> 0.65Ensures a wide assay window and low variance; a score >0.5 is required for HTS validation.
Signal Stability Stable for > 4 hoursStable for > 2 hoursAllows for the batch processing of multiple 384-well plates without signal decay.
Table 2: Representative Biological Evaluation of Synthetic Amides

Below is a standardized data output format for evaluating the progression of hit compounds.

Compound IDTarget Kinase IC₅₀ (nM)A549 Cellular EC₅₀ (µM)A549 Cytotoxicity CC₅₀ (µM)Therapeutic Index (CC₅₀/EC₅₀)
Amide-01 45 ± 51.2 ± 0.3> 50> 41.6 (Lead Candidate)
Amide-02 12 ± 28.5 ± 1.110.2 ± 0.81.2 (High Toxicity)
Amide-03 > 10,000> 50> 50N/A (Inactive)

Interpretation Rationale: Amide-01 demonstrates strong biochemical target engagement, excellent cellular penetration/efficacy, and low general cytotoxicity, yielding a high Therapeutic Index (TI). Conversely, while Amide-02 is biochemically potent, its cellular efficacy is nearly identical to its general cytotoxicity, indicating off-target effects and rendering it unsuitable for further development.

References

  • Peng, Y. Y., et al. (2024). Design, synthesis and biological evaluation of biaryl amide derivatives as modulators of multi-drug resistance. European Journal of Medicinal Chemistry.[Link]

  • Marlowe, T., et al. (2025). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. SLAS Discovery.[Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (US).[Link]

Method

Use of N-substituted amides as intermediates in organic synthesis

An Application Guide to the Strategic Use of N-Substituted Amides in Modern Organic Synthesis Authored by Gemini, Senior Application Scientist Abstract N-substituted amides, long considered robust and relatively unreacti...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Use of N-Substituted Amides in Modern Organic Synthesis

Authored by Gemini, Senior Application Scientist

Abstract

N-substituted amides, long considered robust and relatively unreactive functional groups, have emerged as exceptionally versatile intermediates in contemporary organic synthesis. Their inherent stability, coupled with the development of sophisticated activation methods, allows for their precise transformation into a vast array of other functionalities. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the strategic applications of N-substituted amides, moving beyond simple peptide chemistry. We will explore their role as precursors to ketones, aldehydes, amines, and complex heterocyclic scaffolds. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to empower chemists to leverage these powerful synthetic intermediates in their own research endeavors.

The Amide Bond: A Nexus of Stability and Reactivity

The amide bond is a cornerstone of biological and chemical structures. Its stability arises from resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a significant double-bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon.[1][2] This inherent stability makes amides excellent protecting groups but also presents a challenge for their use as reactive intermediates.[1]

Modern synthetic chemistry has overcome this hurdle through targeted activation strategies, transforming the amide from a spectator functional group into an active participant in molecular construction.[1][3] This guide focuses on three key areas where N-substituted amides serve as pivotal intermediates:

  • Controlled Acyl-Carbon Bond Formation: Synthesis of ketones and aldehydes without over-addition.

  • Deoxygenative Transformations: Reduction of the carbonyl moiety to furnish primary, secondary, and tertiary amines.

  • α-Carbon Functionalization via N-Acyliminium Ions: Formation of C-C and C-heteroatom bonds adjacent to the nitrogen atom, enabling the construction of complex cyclic systems.

The Weinreb-Nahm Amide: A Paradigm of Controlled Ketone and Aldehyde Synthesis

The challenge of adding organometallic reagents to carboxylic acid derivatives to form ketones is the high reactivity of the ketone product itself, which often leads to over-addition and the formation of tertiary alcohols.[4][5] The Weinreb-Nahm amide (N-methoxy-N-methyl amide) provides an elegant solution to this problem.[4][6]

The Principle of Action: A Stable Tetrahedral Intermediate

Discovered by Steven M. Weinreb and Steven Nahm in 1981, this strategy relies on the unique structure of the N-methoxy-N-methyl amide.[4] Upon addition of an organolithium or Grignard reagent, a highly stable five-membered cyclic tetrahedral intermediate is formed.[5][7] This stability is conferred by the chelation of the metal cation (Li⁺ or MgX⁺) by both the methoxy oxygen and the newly formed alkoxy oxygen.[7] This chelated adduct is stable at low temperatures and does not collapse to the ketone until acidic workup, thereby preventing a second equivalent of the organometallic reagent from adding.[4][5]

Figure 1. Reaction pathway for the Weinreb ketone synthesis.
Protocol 1: Preparation of a Weinreb-Nahm Amide from a Carboxylic Acid

Weinreb amides can be prepared from various acyl compounds, including esters, acid chlorides, and directly from carboxylic acids.[5] Using a peptide coupling reagent is a common and reliable method for sensitive substrates.

Reagent/ParameterCondition/AmountPurpose
Carboxylic Acid1.0 eqStarting material
N,O-Dimethylhydroxylamine HCl1.1 eqAmine source
HBTU1.1 eqPeptide coupling agent
DIPEA3.0 eqNon-nucleophilic base
Anhydrous DMF5-10 mL / mmolSolvent
Temperature0 °C to Room Temp.Control reactivity
Reaction Time4-12 hoursAllow for completion

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and HBTU (1.1 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Causality Note: The base is added last and slowly to prevent side reactions of the activated acid.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates consumption of the starting material.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous LiCl solution (to remove DMF), then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of a Ketone using a Weinreb-Nahm Amide and a Grignard Reagent

This protocol describes the classic addition of an organometallic reagent to the Weinreb-Nahm amide intermediate.

Reagent/ParameterCondition/AmountPurpose
Weinreb-Nahm Amide1.0 eqElectrophile
Grignard Reagent (e.g., PhMgBr)1.2-1.5 eqNucleophile
Anhydrous THF5-10 mL / mmolSolvent
Temperature-78 °C to 0 °CStabilize intermediate
Reaction Time1-3 hoursAllow for completion

Step-by-Step Methodology:

  • Dissolve the Weinreb-Nahm amide (1.0 eq) in anhydrous THF in a dry flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the Grignard reagent (1.2-1.5 eq) dropwise via syringe. Causality Note: The low temperature is critical to ensure the stability of the tetrahedral intermediate and prevent its premature collapse.

  • Stir the reaction at -78 °C for 30 minutes, then allow it to slowly warm to 0 °C over 1-2 hours.

  • Quench the reaction carefully at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude ketone by flash column chromatography.

Note: This method is also applicable for the synthesis of aldehydes by substituting the Grignard reagent with a suitable hydride source like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) at low temperature.[5]

Amide Reduction: A Gateway to Amines

The reduction of amides to amines is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals and agrochemicals.[8][9] Due to the low reactivity of the amide carbonyl, this typically requires powerful reducing agents.[10]

Classical vs. Modern Reduction Strategies

Lithium Aluminum Hydride (LiAlH₄): The workhorse for amide reduction, LiAlH₄ is a potent, non-selective hydride donor capable of reducing primary, secondary, and tertiary amides to their corresponding amines.[10][11] The reaction proceeds through the formation of an iminium ion intermediate, which is then further reduced.[10]

Catalytic Methods: To address the functional group intolerance and safety concerns of LiAlH₄, milder catalytic methods have been developed. These include catalytic hydrosilylation using non-precious metal catalysts (e.g., nickel) and catalytic hydrogenation with molecular hydrogen, offering greater chemoselectivity and aligning with green chemistry principles.[10][12][13]

Figure 2. Generalized workflow for the reduction of a tertiary amide to a tertiary amine.
Protocol 3: LiAlH₄ Reduction of a Tertiary Amide to a Tertiary Amine

This protocol outlines the standard procedure for reducing a disubstituted amide.

Reagent/ParameterCondition/AmountPurpose
Tertiary Amide1.0 eqStarting material
LiAlH₄1.5-2.0 eqHydride reducing agent
Anhydrous THF or Et₂O10-20 mL / mmolSolvent
Temperature0 °C to RefluxControl reactivity
WorkupFieser WorkupSafely quench excess LiAlH₄

Step-by-Step Methodology:

  • To a dry flask under an inert atmosphere, add a solution of the tertiary amide (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add LiAlH₄ (1.5-2.0 eq) portion-wise. Safety Note: LiAlH₄ reacts violently with water. Ensure all glassware is scrupulously dry. Additions should be slow and controlled.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Perform a Fieser workup to quench the excess LiAlH₄:

    • Slowly and sequentially add 'x' mL of water.

    • Slowly add 'x' mL of 15% aqueous NaOH.

    • Slowly add '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by distillation or chromatography if necessary.

N-Acyliminium Ions: Electrophilic Intermediates for C-C Bond Formation

Activation of N-substituted amides can generate highly reactive N-acyliminium ions. These powerful electrophiles are invaluable for forming C-C bonds at the α-position to the nitrogen, enabling the construction of nitrogen-containing heterocycles.[14][15][16]

Generation and Reactivity

N-acyliminium ions are typically generated in situ from stable precursors, such as α-hydroxyamides, α-alkoxyamides, or N-(1-haloalkyl)amides, in the presence of a Brønsted or Lewis acid.[14][17] They can also be formed by activating amides with powerful electrophiles like triflic anhydride.[1] Once formed, these intermediates are readily trapped by a wide range of intra- and intermolecular nucleophiles, including π-nucleophiles like alkenes, enamides, and electron-rich aromatic rings.[1][18]

Figure 3. Generation of an N-acyliminium ion and subsequent intramolecular cyclization.
Protocol 4: Acid-Catalyzed N-Acyliminium Ion Cyclization (Pictet-Spengler Type)

This protocol describes the formation of a fused heterocyclic system via intramolecular trapping of an N-acyliminium ion by an electron-rich aromatic ring.

Reagent/ParameterCondition/AmountPurpose
α-Hydroxymethylamide Substrate1.0 eqN-acyliminium ion precursor
Trifluoroacetic Acid (TFA)10-20 eq (or as solvent)Brønsted acid catalyst
Anhydrous CH₂Cl₂(Optional)Solvent
Temperature0 °C to Room Temp.Control reaction rate
Reaction Time1-24 hoursAllow for completion

Step-by-Step Methodology:

  • Dissolve the α-hydroxymethylamide substrate (1.0 eq) in anhydrous dichloromethane or neat trifluoroacetic acid in a dry flask.

  • Stir the reaction at room temperature. Causality Note: Strong acids like TFA protonate the hydroxyl group, turning it into a good leaving group (water) and facilitating the formation of the N-acyliminium cation.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture by pouring it into a cooled, saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting heterocyclic product by flash column chromatography.

Conclusion

N-substituted amides have transcended their traditional role as stable functionalities to become dynamic and indispensable intermediates in organic synthesis. The ability to precisely control their reactivity allows for the construction of ketones and aldehydes via the Weinreb-Nahm amide, the efficient synthesis of amines through robust reduction protocols, and the assembly of complex N-heterocycles using N-acyliminium ion chemistry. The protocols and principles outlined in this guide serve as a foundational resource for harnessing the full synthetic potential of these versatile building blocks. As new methods for amide activation continue to be developed, the strategic importance of N-substituted amides in the synthesis of complex molecules for medicine and materials science will only continue to grow.

References

  • Weinreb ketone synthesis - Wikipedia.
  • Recent Developments in Weinreb Synthesis and their Applic
  • Synthesis of hydroxamates (Weinreb amides) - Organic Chemistry Portal.
  • Progresses of Weinreb Amides in Organic Synthesis - ResearchG
  • Coupling of amides with ketones via C-N/C-H bond cleavage: a mild synthesis of 1,3-diketones - Organic Chemistry Portal.
  • Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)
  • Amide activation: an emerging tool for chemoselective synthesis - RSC Publishing.
  • Nucleophilic Substitution at Activated Amides and Carbamides - Chemistry LibreTexts.
  • N-substituted amides: Organic Chemistry II Study Guide - Fiveable.
  • Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation - ResearchG
  • Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage - Chemical Communic
  • Converting Amides to Aldehydes and Ketones - Chemistry Steps.
  • N-substituted Amides: Organic Chemistry Study Guide - Fiveable.
  • Synthesis of N-Heterocycles - Organic Chemistry Portal.
  • Amide Bond Activ
  • A One-Flask Synthesis of Weinreb Amides from Chiral and Achiral Carboxylic Acids Using the Deoxo-Fluor Fluorinating Reagent - Organic Letters (ACS Public
  • Synthesis of N‐substituted amides form 2‐methylquinoline and amines under aerobic conditions and copper iodide as a catalyst - ResearchG
  • Product Class 10: N-Acyliminium Salts.
  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - Semantic Scholar.
  • Nucleophilic Substitution at Activated Amides and Carbamides - Chemistry LibreTexts.
  • N,N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems - IntechOpen.
  • Synthesis and Reactions of Amines and Amides - OrgoSolver.
  • Trifluoromethanesulfonic Anhydride in Amide Activation:A Powerful Tool to Forge Heterocyclic Cores - TCI Chemicals.
  • Prepar
  • Amide reduction - Grokipedia.
  • Generation of N-acylimines and N-acyliminium cations in α-amidoalkylations - ResearchG
  • Synthesis of ketones from twisted N,N‐Di(Boc)‐ or N‐boc‐benzamides via Grignard‐mediated C(O)
  • Reduction of N,N-Dialkyl Amides - ResearchG
  • Development of Efficient Synthetic Reactions Using Enamines and Enamides Carrying Oxygen Atom Substituent on Nitrogen
  • Synthesis of Amines - Chemistry LibreTexts.
  • One-Pot Synthesis of Amides from Aldehydes and Amines via C–H Bond Activation - Organic Letters (ACS Public
  • Amine synthesis by amide reduction - Organic Chemistry Portal.
  • Trapping of N-Acyliminium Ions with Enamides: An Approach to Medium-Sized Diaza-Heterocycles - Organic Letters (ACS Public
  • Recent advancements in catalytic generation of N-Acyliminium ions and subsequent applications - ResearchG
  • Substituted amide synthesis by amid
  • A one pot protocol to convert nitro-arenes into N-aryl amides - PMC (NIH). [Link]

  • Nickel-Catalyzed Reduction of Secondary and Tertiary Amides - ACS Public
  • Recent advances in the catalytic generation of N-acyliminium ions and subsequent applications - Queen's University Belfast Research Portal.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Substituted Propionamides

Welcome to the technical support center for the synthesis of N-substituted propionamides. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of amide bond fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-substituted propionamides. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of amide bond formation, a cornerstone reaction in modern chemistry. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide strategies for optimizing reaction yields and purity. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle to forming an N-substituted propionamide directly from propionic acid and an amine?

The direct reaction is generally inefficient under mild conditions. The core issue is a competing acid-base reaction. Amines are basic and propionic acid is acidic. When mixed, they rapidly form an ammonium-propionate salt. This deactivates the amine's nucleophilicity and renders the carboxylate electrophilically inert, effectively halting the desired amide bond formation.[1]

Q2: How do carbodiimide coupling reagents like EDC and DCC overcome this challenge?

Carbodiimides (R-N=C=N-R') are powerful dehydrating agents that "activate" the carboxylic acid.[1] The reaction proceeds in two main stages:

  • Activation: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an ester with an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack.[1]

  • Nucleophilic Attack: The amine attacks the activated carbonyl carbon of the O-acylisourea, forming a stable tetrahedral intermediate that collapses to the desired amide and a soluble urea byproduct.[2]

Q3: What are the key differences between common carbodiimides like DCC and EDC?

The primary distinction lies in their solubility and the solubility of their urea byproducts, which dictates their application and workup procedures.[1]

ReagentFull NameSolubility (Reagent & Byproduct)Common SolventsWorkup Advantage
DCC N,N'-DicyclohexylcarbodiimideInsoluble in water, soluble in organic solvents. Byproduct (DCU) is insoluble in most organic solvents.[1][3]DCM, THF, DMFByproduct (dicyclohexylurea, DCU) precipitates and can be easily removed by filtration.[1]
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble (typically as HCl salt). Byproduct (EDU) is also water-soluble.[1][2]Water, DCM, DMF, CH₃CNByproduct and excess reagent can be removed by simple aqueous extraction (acid/base washes).[3]
Q4: Why are additives like HOBt, HOAt, or DMAP frequently included in coupling reactions?

Additives are used to suppress side reactions, minimize racemization (especially with chiral carboxylic acids), and increase reaction rates.

  • 1-Hydroxybenzotriazole (HOBt): HOBt acts as a "scavenger" for the highly reactive O-acylisourea intermediate. It reacts with the intermediate to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea, reducing the likelihood of side reactions, but is still highly reactive towards the amine. This two-step activation is particularly effective at minimizing racemization.[3]

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective acylation catalyst. It can improve reaction efficiency, especially with sterically hindered substrates or poorly nucleophilic amines, by forming a highly reactive N-acylpyridinium intermediate.[4]

Troubleshooting Guide: From Low Yields to Success

Scenario 1: Low to No Product Formation

Q: I've run my reaction, but TLC and LC-MS analysis shows only my starting propionic acid and amine. What are the most likely causes?

This indicates a fundamental failure in the activation or coupling step. Systematically check the following:

  • Reagent Quality:

    • Carbodiimide Inactivity: Carbodiimides are sensitive to moisture. EDC hydrochloride is hygroscopic and can hydrolyze over time. DCC can also degrade. Use a freshly opened bottle or a properly stored reagent.

    • Amine Concentration: Ensure the amine starting material has not degraded, especially if it is volatile or prone to oxidation.

  • Reaction Conditions:

    • pH (for EDC in aqueous media): The activation of carboxylic acids with EDC is pH-dependent, with an optimal range typically between pH 4.0-6.0.[5][6] In highly acidic conditions (low pH), EDC rapidly hydrolyzes to its inactive urea form. In basic conditions, the carboxylic acid is fully deprotonated to the unreactive carboxylate.

    • Solvent Issues: Ensure all starting materials are fully dissolved. If a component crashes out of solution, the reaction rate will plummet. Consider a more polar solvent like DMF if solubility in DCM is an issue.[7]

    • Insufficient Base: In reactions using the HCl salt of an amine or EDC, a non-nucleophilic base (e.g., DIPEA, triethylamine) is required to neutralize the acid and free the amine for reaction. Ensure at least one equivalent of base is present for each equivalent of HCl.

Scenario 2: A Major Byproduct is Consuming My Reagents

Q: My desired product yield is low, and I see a significant, less polar byproduct by TLC. What is this byproduct and how can I prevent it?

The most common byproduct in carbodiimide couplings is the N-acylurea . This stable, unreactive compound forms from an intramolecular rearrangement of the O-acylisourea intermediate. This side reaction is irreversible and consumes both the activated carboxylic acid and the coupling reagent.

Prevention Strategies:

  • Stoichiometry Control: Avoid using a large excess of the carbodiimide. A ratio of 1.1-1.2 equivalents of carbodiimide relative to the limiting reagent is a good starting point.

  • Use of Additives: The addition of HOBt or HOAt is highly effective at preventing N-acylurea formation. These additives rapidly convert the O-acylisourea to a more stable active ester, which does not undergo rearrangement but readily reacts with the amine.[3]

  • Order of Addition: Add the carbodiimide last to a solution of the carboxylic acid, amine, and any additives (like HOBt). This ensures the amine is present to immediately react with the activated intermediate as it forms.

G Carbodiimide Coupling: Desired vs. Side Reaction cluster_intermediate Intermediate PropionicAcid Propionic Acid (R-COOH) OAI O-Acylisourea (Highly Reactive) PropionicAcid->OAI Activation EDC Carbodiimide (EDC/DCC) EDC->OAI Amine Amine (R'-NH₂) Amide N-Substituted Propionamide (Desired Product) Amine->Amide OAI->Amide Nucleophilic Attack (Desired Pathway) NAU N-Acylurea (Side Product) OAI->NAU Intramolecular Rearrangement Urea Urea Byproduct

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Technical Support Center: Purification Challenges of Chiral Amino Acid Derivatives

Welcome to the Chiral Amino Acid Purification Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Amino Acid Purification Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Isolating enantiopure amino acids and their derivatives (Fmoc, Boc, Cbz) requires a deep understanding of physical chemistry, thermodynamics, and chromatography.

Below, we dissect the causality behind common experimental failures and provide field-proven, self-validating workflows to ensure the chiral integrity of your compounds.

Part 1: Chiral Chromatography (HPLC & SFC) Troubleshooting

Data Presentation: Selecting the Right Chiral Stationary Phase (CSP)

Before troubleshooting, ensure your stationary phase is mechanistically appropriate for your analyte.

Chiral Stationary Phase (CSP)Recognition MechanismTarget Amino Acid DerivativesKey Limitations
Polysaccharide (Coated/Immobilized) Hydrogen bonding, steric fit, π−π interactionsN-Protected (Fmoc, Boc, Cbz), Phenylthiohydantoin (PTH)Coated phases are destroyed by strong solvents (DCM, EtOAc); requires immobilized versions for SFC 1.
Macrocyclic Glycopeptide (e.g., Teicoplanin) H-bonding, ionic, steric, π−π Free AAs, polar derivatives, small peptidesLower loading capacity for preparative scale compared to polysaccharides .
Crown Ether Host-guest complexation with primary aminesFree AAs (under acidic conditions)Cannot resolve secondary amines (e.g., Proline) or N-protected amino acids 2.
Zwitterionic (e.g., Quinine carbamate) Electrostatic, H-bondingAmphoteric free AAsRequires strict pH and buffer concentration control to maintain ionization states 2.
FAQ: Scaling from Analytical HPLC to Preparative SFC

Q: I achieved baseline resolution ( Rs​>2.0 ) of an Fmoc-amino acid enantiomer pair on an analytical HPLC polysaccharide column. When I transferred this to preparative Supercritical Fluid Chromatography (SFC) using the same stationary phase chemistry, the peaks co-eluted. Why did I lose chiral recognition?

A: This is a classic thermodynamic mismatch caused by the solvation environment. Chiral recognition on polysaccharide phases relies heavily on highly directional hydrogen bonding and steric fit 3. In HPLC, the mobile phase (e.g., Hexane/IPA) interacts with the CSP differently than supercritical CO₂.

Supercritical CO₂ is non-polar and acts as a Lewis acid. When you introduce a polar modifier (like Methanol) in SFC to elute the Fmoc-amino acid, the modifier can aggressively compete for the hydrogen-bonding sites on the carbamate linkages of the CSP, effectively "masking" the chiral selector from your analyte 4.

Actionable Solution:

  • Switch Modifiers: Change from Methanol to Isopropanol (IPA) or Ethanol. Bulky alcohols are less likely to penetrate and disrupt the deep chiral grooves of the polysaccharide phase.

  • Additives are Critical: Fmoc-amino acids possess a free carboxylic acid. In SFC, you must suppress its ionization to prevent peak tailing and co-elution. Add 0.1% to 0.5% Trifluoroacetic acid (TFA) or Formic Acid to your modifier 4.

Caption: Logical decision tree for selecting a chiral amino acid purification strategy.

Part 2: Diastereomeric Salt Resolution & Crystallization

FAQ: Overcoming the Eutectic Point

Q: My diastereomeric salt crystallization of a racemic amino acid with a chiral resolving agent is stalling at 60% enantiomeric excess (ee). Recrystallization isn't improving the purity. What is the mechanistic failure here?

A: You have likely hit the eutectic composition of the mixture. Diastereomeric salt resolution is governed by the quaternary phase diagram of the two enantiomers, the resolving agent, and the solvent 5. When the system reaches the eutectic point, both the desired diastereomeric salt and the undesired one will co-crystallize at a constant ratio, making further thermodynamic enrichment impossible 6.

Actionable Solution: Alter the dielectric constant of your solvent system. The solubility ratio of the two diastereomeric salts is highly dependent on the solvent's polarity. Switch from pure water/methanol to a binary mixture (e.g., adding Isopropanol) to shift the eutectic point and widen the metastable zone for your target enantiomer.

Self-Validating Protocol: Step-by-Step Diastereomeric Salt Resolution

This protocol utilizes kinetic control to prevent eutectic co-crystallization.

  • Equilibration: Dissolve 1.0 eq of racemic amino acid and 0.5 - 1.0 eq of chiral resolving agent (e.g., L-Tartaric Acid) in the chosen solvent at 60 °C until completely clear.

  • Validation Check 1 (Visual): Ensure no undissolved particulates remain; these act as heterogeneous nucleation sites for the undesired epimer.

  • Controlled Nucleation: Cool the reactor at a strict rate of 0.1 °C/min to the metastable zone (typically 40-45 °C). Introduce 1% w/w pure diastereomeric seed crystals.

  • Isothermal Hold: Hold the temperature for 2 hours to allow the seed crystals to consume the supersaturation of the desired enantiomer.

  • Harvesting: Filter the suspension while still warm (e.g., 25 °C). Do not chill to 0 °C, as this drastically reduces solubility and crashes out the undesired diastereomer.

  • Validation Check 2 (Analytical): Measure the ee of the mother liquor via chiral HPLC. If the mother liquor is highly enriched in the opposite enantiomer, the crystallization was successful.

  • Salt Cleavage: Resuspend the filtered salt in water, adjust pH to break the ionic bond, and extract the pure enantiomer.

Caption: Step-by-step experimental workflow for diastereomeric salt resolution.

Part 3: Preventing Racemization During Workup

FAQ: Unintended Epimerization

Q: After purifying a synthetic peptide containing a sensitive chiral amino acid (e.g., L-Histidine or L-Cysteine) via reversed-phase HPLC, my LC-MS shows a +0 Da isobaric impurity eluting just before the main peak. Is the purification process causing racemization?

A: It is highly unlikely that the reversed-phase HPLC purification itself (which typically uses acidic conditions like 0.1% TFA) is causing racemization. The +0 Da peak is almost certainly a D-epimer, but the racemization likely occurred upstream during the coupling activation step or during a basic post-purification workup 7.

Mechanism: During peptide synthesis, over-activation of the amino acid carboxyl group leads to the formation of an oxazolone intermediate. In the presence of a base (like DIEA), the alpha-proton of the oxazolone is easily abstracted, leading to a planar enolate that can be attacked from either face, resulting in epimerization 8. Furthermore, unprotected amino acids in zwitterionic forms are highly susceptible to base-catalyzed racemization 9.

Actionable Solution:

  • Suppress Oxazolone Formation: Use coupling additives like Oxyma Pure or HOAt during synthesis, which rapidly open the oxazolone ring before base-catalyzed proton abstraction can occur.

  • Avoid Basic Concentration: If your purification fractions were neutralized or made basic before lyophilization, base-catalyzed enolization can occur. Always lyophilize from mildly acidic solutions (pH 2-4).

References

  • "Chiral Stationary Phases for Liquid Chromatography: Recent Developments", PubMed Central (PMC). 1

  • "Liquid Chromatorgraphic Separation of the Enantiomers of Phenylthiohydantoin α-Amino Acids Derivatives on Polysaccharide-Based Chiral Stationary Phases", Taylor & Francis. 3

  • "Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography", Taylor & Francis. 4

  • "Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation", RSC Publishing. 5

  • "Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion", PubMed Central (PMC). 6

  • "Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis", PubMed. 7

  • "Peptide Synthesis Using Unprotected Amino Acids", ChemRxiv. 9

  • "Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography", PubMed. 8

  • "Chiral Amino Acid and Peptide Separations – the Next Generation", Chromatography Today. Link

  • "Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography... Using a Chiral Core–Shell Tandem Column Approach", PubMed Central (PMC). 2

Sources

Troubleshooting

Optimizing reaction conditions for amidation of N-methyl amines

Welcome to the Advanced Troubleshooting and Protocol Center for the amidation of secondary N-methyl amines. While amide bond formation is a foundational transformation in organic and medicinal chemistry, N-methyl amines...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Protocol Center for the amidation of secondary N-methyl amines. While amide bond formation is a foundational transformation in organic and medicinal chemistry, N-methyl amines present unique kinetic and thermodynamic hurdles. The steric bulk surrounding the secondary nitrogen severely retards nucleophilic attack on the activated acyl species. This reduced reaction rate provides ample time for competing side reactions to dominate—most notably α -epimerization via oxazolone formation and reagent-driven byproducts.

This guide provides field-validated troubleshooting strategies, optimized self-validating protocols, and mechanistic insights to help you conquer hindered amidations.

I. Diagnostic Workflow: Reagent Selection

Selecting the correct coupling reagent is a balancing act between reactivity, stereochemical preservation, and byproduct management. Use the diagnostic workflow below to determine the optimal starting point for your specific substrate.

Optimization Start N-Methyl Amine Amidation Chiral Is alpha-chiral integrity critical? Start->Chiral Hindered Is the amine highly sterically hindered? Chiral->Hindered Yes Reactivity Is maximum reactivity required? Chiral->Reactivity No PyBroP Use PyBroP / DEPBT (Phosphonium) Hindered->PyBroP Yes T3P Use T3P + NMM (Phosphonic Anhydride) Hindered->T3P No HATU Use HATU / COMU (Uronium) Reactivity->HATU Yes EDC Use EDC/HOBt (Carbodiimide) Reactivity->EDC No

Caption: Decision tree for selecting coupling reagents for N-methyl amine amidation.

II. Core Optimization Strategies: The Causality of Reaction Design
1. Coupling Reagent Dynamics

Standard carbodiimides (like EDC or DIC) often fail or require extended heating when applied to N-methyl amines due to the slow rate of nucleophilic attack.

  • Uronium Salts (HATU, COMU): These provide immense reactivity but carry a severe risk. If the amine is added before the carboxylic acid is fully activated, the secondary amine will attack the coupling reagent itself, forming a dead-end guanidinium byproduct.

  • Phosphonium Salts (PyBroP): Specifically developed by J. Coste to overcome the limitations of HOBt-containing reagents, PyBroP is the premier choice for N-methyl amino acids because it does not form guanidinium adducts, allowing for forced conditions1[1].

  • Phosphonic Anhydrides (T3P): For substrates highly prone to epimerization, T3P offers an exceptional balance of moderate reactivity and near-zero racemization, functioning as a "green" alternative with water-soluble byproducts 2[2].

2. Base Selection: pKa vs. Sterics

The choice of base dictates the extent of epimerization. When the coupling is slow (as with N-methyl amines), the activated ester has time to cyclize into an oxazolone. Strong bases like DIPEA (aqueous pKa 10.1) will rapidly deprotonate the α -carbon of this oxazolone, causing racemization. Switching to N-methylmorpholine (NMM, aqueous pKa 7.38) yields significantly less racemization while maintaining enough basicity to drive the coupling forward 3[3].

Quantitative Reagent Comparison
ReagentChemical ClassReactivity with N-Me AminesEpimerization RiskByproduct RemovalKey Advantage
HATU UroniumVery HighModerate to HighChromatographyRapid coupling for unreactive amines.
PyBroP PhosphoniumHighModerateChromatographySpecifically designed for N-methyl amines.
T3P Phosphonic AnhydrideModerateVery LowAqueous WashGreen, scalable, preserves stereocenters.
COMU Uronium (Oxyma)Very HighLow to ModerateAqueous WashSafer HATU alternative, less allergenic.
EDC/HOBt CarbodiimideLow to ModerateLowAqueous WashStandard baseline, inexpensive.
III. Standard Operating Protocols (SOPs)
Protocol A: PyBroP-Mediated Coupling for Highly Hindered N-Methyl Amines

Use this protocol when maximum reactivity is required and T3P/EDC have failed.

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve the carboxylic acid (1.0 eq) and PyBroP (1.2 eq) in anhydrous DCM or DMF (0.1 M).

  • Base Addition: Add DIPEA (3.0 eq) dropwise at room temperature.

  • Self-Validation Checkpoint 1 (Pre-activation): Stir for 5–10 minutes. Analyze an aliquot via LC-MS. Causality: You must confirm the complete disappearance of the free acid mass and the formation of the activated intermediate. Proceeding without full activation allows the amine to compete for the base or remain unreacted.

  • Amine Addition: Once activation is confirmed, add the N-methyl amine (1.1 eq) dropwise.

  • Reaction: Stir at room temperature for 4–12 hours.

  • Self-Validation Checkpoint 2 (Completion): Monitor amine consumption via the Chloranil test (specific for secondary amines). A negative (colorless/pale) Chloranil test confirms the complete consumption of the N-methyl amine.

  • Workup: Dilute with DCM, wash with 1N HCl, sat. NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate for chromatography.

Protocol B: Epimerization-Free Amidation using T3P

Use this protocol when the carboxylic acid contains a sensitive α -chiral center.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and N-methyl amine (1.0 eq) in EtOAc or 2-MeTHF (0.2 M).

  • Base Addition: Add N-methylmorpholine (NMM) (3.0 eq). Causality: NMM is strictly utilized here because its lower pKa prevents the α -deprotonation of the transient oxazolone intermediate, preserving stereochemistry.

  • Activation: Cool the mixture to 0 °C. Add T3P (50% solution in EtOAc, 1.2 eq) dropwise.

  • Self-Validation Checkpoint 1 (Chiral Integrity): Stir for 2 hours at 0 °C, then warm to RT. Monitor conversion by LC-MS and chiral HPLC. If conversion is sluggish, do not add a stronger base; instead, gently warm the reaction to 35 °C.

  • Workup: Quench with water. Self-Validation Checkpoint 2: T3P byproducts are highly water-soluble. Phase separation directly validates the removal of the coupling reagent without the need for silica gel chromatography. Wash the organic layer with water twice, dry, and concentrate.

IV. Troubleshooting FAQs

Q: I am using HATU to couple my N-methyl amine, but LC-MS shows a massive peak at +98 Da relative to my amine. What is this, and how do I fix it? A: You are observing guanidinylation. Uronium reagents like HATU can react directly with amines. Because N-methyl amines are sterically hindered, the desired acylation is slow. If HATU and the amine are mixed before the acid is fully activated, the amine attacks the uronium carbon of HATU, forming a tetramethylguanidinium byproduct . Fix: Strictly separate the activation and coupling steps. Pre-activate the carboxylic acid with HATU and base for 5 minutes before adding the amine. Alternatively, switch to a phosphonium reagent like PyBroP.

Q: My α -chiral carboxylic acid is completely racemized after coupling with an N-methyl amine. I used EDC/HOBt and DIPEA. How do I retain stereochemistry? A: The slow coupling rate of the secondary amine gives the activated ester ample time to form an oxazolone intermediate. DIPEA is a strong enough base to deprotonate the α -carbon of this oxazolone, leading to racemization. Fix: Swap DIPEA for a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine3[3]. If racemization persists, switch your coupling reagent to T3P or DEPBT, which are known to suppress oxazolone formation 2[2].

Q: I have an electron-deficient N-methyl aniline. Standard conditions (HATU, PyBroP) yield <10% product. What is the next step? A: Electron-deficient secondary anilines are exceptionally poor nucleophiles. Standard active esters are not electrophilic enough to drive the reaction. Fix: Convert the carboxylic acid to an acid chloride using Ghosez's reagent or oxalyl chloride/DMF, and run the reaction in neat pyridine or with stoichiometric DMAP. If acid chlorides are too harsh, try generating a highly reactive mixed anhydride using EEDQ or isobutyl chloroformate (IBCF).

V. References

1.3 - Organic Process Research & Development, ACS Publications 2. 2 - Benchchem 3.1 - Bachem 4. - Luxembourg Bio Technologies

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Troubleshooting guide for HPLC analysis of polar amino amides

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of analyzing polar amino amides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of analyzing polar amino amides.

Unlike standard small molecules, polar amino amides possess high hydrophilicity and lack strong chromophores, making them notoriously difficult to retain on traditional reversed-phase (RP) columns and challenging to detect via standard UV/Vis detectors. This guide bypasses generic advice, focusing instead on the thermodynamic and kinetic causality behind chromatographic failures, providing self-validating protocols to ensure scientific integrity.

Strategic Decision Matrix for Amino Amide Analysis

Before troubleshooting, you must ensure your fundamental chromatographic strategy aligns with your detection capabilities. The diagram below illustrates the field-proven decision tree for polar amino amides.

G Start Polar Amino Amide Sample Matrix Detect Available Detection Hardware? Start->Detect UV Optical (UV/Fluorescence) Lacks Native Chromophore Detect->UV UV/Vis/FLD MS Mass Spectrometry (LC-MS/MS) Detect->MS Mass Spec Deriv Pre-column Derivatization (OPA/FMOC chemistry) UV->Deriv HILIC HILIC Chromatography (Amide/Zwitterionic Phase) MS->HILIC RP Reversed-Phase HPLC (C18 / Poroshell) Deriv->RP

Analytical decision tree for polar amino amides based on detector compatibility.

Section 1: The "Void Volume" Dilemma (Retention Issues)

Q: Why do my polar amino amides elute in the void volume on a standard C18 column, and how do I fundamentally fix this?

The Causality: Polar amino amides are highly hydrophilic. In standard Reversed-Phase Liquid Chromatography (RP-HPLC), the hydrophobic C18 alkyl chains cannot overcome the thermodynamically favorable hydration shell surrounding the polar analyte[1]. Because the analyte prefers the polar mobile phase over the nonpolar stationary phase, it passes through the column unretained.

The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC operates as a "reverse reversed-phase" system. By using a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >80% acetonitrile), the system forces water from the mobile phase to adsorb onto the polar stationary phase, creating a stagnant, water-rich layer[2]. Polar amino amides partition out of the hydrophobic bulk mobile phase and into this aqueous layer, resulting in strong retention[3].

Self-Validating Protocol: HILIC Method Initialization & Equilibration To ensure the water-rich partitioning layer is fully established, follow this exact equilibration sequence[4]:

  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 10 mM ammonium formate in water, pH 3.0) and Mobile Phase B (Acetonitrile). Crucial step: Always maintain a minimum of 3% to 5% water in your overall gradient to sustain the stationary phase's hydration layer[5].

  • Column Flush: Flush a new HILIC column with 50:50 A:B for 20 column volumes to remove shipping solvents.

  • Layer Formation: Transition to your initial method conditions (e.g., 90% B). Pump at least 20 to 30 column volumes through the system[5].

  • Validation: Inject a system suitability standard (e.g., a known polar basic amine). If the retention time drifts by more than 0.1 minutes between injections 1 and 3, the water layer is not yet thermodynamically stable. Continue equilibration until ΔRT < 0.05 min.

Section 2: Overcoming Poor Sensitivity (Derivatization)

Q: My amino amides lack a conjugated pi-system, resulting in invisible or noisy UV peaks. How can I improve detection sensitivity while simultaneously solving the retention problem?

The Causality: Without a strong chromophore or fluorophore, UV/Vis detectors cannot achieve the signal-to-noise ratio required for trace analysis. By employing automated pre-column derivatization, you chemically alter the analyte. For primary amino amides, o-phthalaldehyde (OPA) reacts in the presence of a thiol (like 3-mercaptopropionic acid) to form a highly fluorescent, hydrophobic isoindole derivative[6]. For secondary amines, 9-fluorenylmethyl chloroformate (FMOC) is used[6]. This dual-action chemistry not only introduces a strong chromophore but also drastically increases the hydrophobicity of the molecule, allowing for excellent retention on standard C18 columns[7][8].

G Sample Sample in Vial (pH buffered to 10.2) OPA Add OPA + 3-MPA (Reacts Primary Amines) Sample->OPA FMOC Add FMOC (Reacts Secondary Amines) OPA->FMOC Inject Inject to C18 Column (Detect at 338nm / 262nm) FMOC->Inject

Automated online pre-column derivatization sequence for amino amides.

Self-Validating Protocol: Automated Online Derivatization (Agilent Autosampler Method) Performing this manually introduces severe human error and degradation risks. Use your autosampler's injector programming to automate the process[7][9]:

  • Buffer the Matrix: Ensure your sample is buffered to pH 10.2 (e.g., using sodium borate). The OPA reaction requires a basic environment to keep the amine unprotonated and nucleophilic[6].

  • Autosampler Program:

    • Draw 2.5 µL of borate buffer.

    • Draw 0.5 µL of sample.

    • Mix in wash port (5 times).

    • Draw 0.5 µL of OPA reagent; mix in wash port (10 times).

    • Draw 0.4 µL of FMOC reagent; mix in wash port (10 times).

    • Draw 32 µL of injection diluent (water/ACN mix) to quench.

    • Inject immediately.

  • Validation: Monitor the OPA derivatives at 338 nm and FMOC derivatives at 262 nm[6]. The reaction is complete at room temperature within the autosampler mixing time.

Section 3: Diagnostic Troubleshooting Matrix

When chromatography fails, scientists often blame the column first. However, peak shape and retention issues are frequently driven by mobile phase kinetics, diluent mismatch, or system dead-volume[10]. Use the following quantitative matrix to diagnose and resolve common issues.

Chromatographic SymptomMechanistic CauseQuantitative Solution / Actionable Fix
Retention Time Drift (HILIC) Incomplete re-equilibration of the stationary phase water layer between gradient runs[4].Add a post-gradient hold of at least 10 to 20 column volumes at initial conditions (e.g., 90% ACN) before the next injection[4][5].
Severe Peak Tailing / Splitting Sample diluent mismatch. Injecting a highly aqueous sample into a HILIC column disrupts the localized water layer, causing premature analyte breakthrough[4].Dilute your sample extract in a minimum of 75% to 80% Acetonitrile prior to injection[1][4]. Match the diluent to initial mobile phase conditions.
Loss of Retention Over Time Column contamination or loss of the bonded phase due to aggressive pH extremes.Flush column in reverse direction with 50:50 Methanol:Water[5]. Ensure mobile phase pH remains within the column's specified tolerance (typically pH 2-8 for silica).
Low Derivatization Yield (RP) Sample matrix is too acidic, protonating the amine ( NH3+​ ) and preventing the nucleophilic attack on the OPA reagent.Verify the final pH of the sample/buffer mixture in the autosampler is exactly pH 10.2 [6]. Adjust borate buffer concentration if matrix is highly acidic.
Inconsistent Peak Areas Injector syringe aspiration failure or proportioning valve malfunction[10].Verify flow rate calibration. Increase injection volume from 1 µL to 5 µL to test for syringe linearity[10].

Sources

Troubleshooting

Minimizing side reactions in the synthesis of tertiary amides

Technical Support Center: Tertiary Amide Synthesis A Guide to Minimizing Side Reactions and Troubleshooting Challenging Couplings From the Desk of the Senior Application Scientist, Welcome to our dedicated technical supp...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Tertiary Amide Synthesis

A Guide to Minimizing Side Reactions and Troubleshooting Challenging Couplings

From the Desk of the Senior Application Scientist,

Welcome to our dedicated technical support center for tertiary amide synthesis. The formation of an amide bond is arguably the most critical reaction in drug discovery and development. While seemingly straightforward, the coupling of a carboxylic acid with a secondary amine to form a tertiary amide is frequently plagued by side reactions that can compromise yield, purity, and, in the case of chiral molecules, stereochemical integrity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by our users in the field. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions, diagnose issues, and optimize your synthetic routes with confidence.

Section 1: The Challenge of Chiral Integrity - Epimerization & Racemization

One of the most pernicious side reactions in amide synthesis is the loss of stereochemical integrity at the α-carbon of the carboxylic acid. This is especially problematic when working with N-protected amino acids.

Q1: I'm coupling an N-protected amino acid, and my product is showing significant epimerization. What is causing this, and how can I stop it?

A1: The Root Cause: Oxazolone Formation.

The primary mechanism for epimerization during amide bond formation is the formation of a planar, achiral intermediate called an oxazol-5(4H)-one (often referred to as an azlactone).[1][2] This occurs when the activated carboxylic acid cyclizes on itself. The proton at the α-carbon (the stereocenter) of this intermediate is highly acidic and can be easily removed by a base. Reprotonation can then occur from either face of the planar ring, leading to a mixture of stereoisomers (epimerization).[2]

The risk of this side reaction increases with:

  • Highly activated carboxylic acids: The more reactive the activated intermediate (e.g., an O-acylisourea from a carbodiimide), the more prone it is to side reactions, including oxazolone formation.[3]

  • Strong or sterically unhindered bases: Bases like triethylamine (TEA) are notorious for promoting epimerization due to their ability to easily abstract the α-proton.[4]

  • Prolonged reaction times: Allowing the activated species to exist for extended periods before reacting with the amine increases the opportunity for side reactions.

Troubleshooting & Prevention Strategy:

  • Choice of Coupling Reagent and Additive: This is your most powerful tool.

    • Carbodiimides (EDC, DIC) MUST be used with an additive. Never use a carbodiimide alone for coupling chiral acids. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) intercept the highly reactive O-acylisourea intermediate.[5] They form an active ester (OBt or Oxyma ester) which is more stable, less prone to oxazolone formation, and still sufficiently reactive towards the amine.[3] For particularly sensitive substrates, 1-hydroxy-7-azabenzotriazole (HOAt) is even more effective at suppressing racemization.[4][6]

    • Use Phosphonium or Aminium/Uronium Reagents: Reagents like PyBOP (phosphonium) or HATU/HBTU (aminium) are pre-packaged with an HOBt or HOAt moiety. They are designed for high efficiency and low racemization.[5][6][7] HATU, based on HOAt, is considered one of the most efficient reagents for minimizing epimerization in difficult couplings.[6]

  • Select the Right Base:

    • Avoid TEA when racemization is a concern.

    • Use bulkier, less nucleophilic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) or N-methylmorpholine (NMM).[4][5]

    • For extremely sensitive cases, the weaker base 2,4,6-collidine can be beneficial.[4][5]

  • Control Reaction Temperature: Perform the activation and coupling at low temperatures (e.g., starting at 0 °C and slowly warming to room temperature). Lower temperatures disfavor the formation of side products.[5]

  • Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and additive for a short period (5-10 minutes) before adding the amine. This ensures the amine can react as soon as the active ester is formed.[8]

racemization_mechanism cluster_0 Racemization Pathway cluster_1 Desired Pathway Activated_Acid Activated Chiral Carboxylic Acid Oxazolone Planar, Achiral Oxazolone Intermediate Activated_Acid->Oxazolone Intramolecular Cyclization Enolate Enolate Oxazolone->Enolate Base -H+ Epimerized_Product Epimerized Amide Oxazolone->Epimerized_Product Amine Attack Enolate->Oxazolone +H+ (from either face) Desired_Product Desired Tertiary Amide (Stereochemically Pure) Activated_Acid_2 Activated Chiral Carboxylic Acid Activated_Acid_2->Desired_Product Direct Amine Attack

Caption: Mechanism of base-catalyzed racemization via an oxazolone intermediate.

Section 2: Troubleshooting Coupling Reagent-Specific Side Reactions

The choice of coupling reagent is critical, and each class comes with its own potential pitfalls.

Q2: I'm using EDC for my coupling and see a significant amount of an insoluble white precipitate and low yield of my desired amide. What is happening?

A2: The Culprit: N-Acylurea Formation.

This is a classic side reaction of carbodiimide reagents like EDC and DCC.[5][9] The highly reactive O-acylisourea intermediate, if not immediately intercepted by the amine or an additive like HOBt, can undergo an irreversible intramolecular rearrangement (an O-to-N acyl transfer) to form a stable and unreactive N-acylurea.[3][5][9]

This side product sequesters your carboxylic acid, leading to low yields. The urea byproduct of the coupling reagent (e.g., dicyclohexylurea from DCC, or the water-soluble urea from EDC) also forms, but the N-acylurea is a distinct and particularly problematic species.[10]

nacylurea_formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Highly Reactive Intermediate) Carboxylic_Acid->O_Acylisourea Carbodiimide R'-N=C=N-R' Carbodiimide->O_Acylisourea Desired_Amide Desired Amide (R-CONR''₂) O_Acylisourea->Desired_Amide Pathway A: Successful Coupling N_Acylurea N-Acylurea (Unreactive Side Product) O_Acylisourea->N_Acylurea Pathway B: Side Reaction (Rearrangement) Amine R''₂NH Amine->Desired_Amide Urea Urea Byproduct Desired_Amide->Urea forms

Caption: Competing pathways for the O-acylisourea intermediate.

Troubleshooting & Prevention Strategy:

  • Always Use an Additive: As mentioned in Q1, using HOBt, HOAt, or OxymaPure is non-negotiable when using carbodiimides. They convert the unstable O-acylisourea into a more stable active ester, effectively shutting down the N-acylurea pathway.[5]

  • Temperature Control: Keep the reaction cool (0 °C) during activation to slow down the rate of the rearrangement side reaction.[5]

  • Solvent Choice: The rearrangement is more significant in polar aprotic solvents like DMF.[3] While often necessary for solubility, be aware of this and ensure your additive is present.

  • Consider Alternative Reagents: If N-acylurea formation remains a persistent issue, switching to a phosphonium (PyBOP) or aminium (HATU) reagent, which do not form an O-acylisourea intermediate, will eliminate this specific side reaction.[6][7]

Q3: I'm using HATU/HBTU and my mass spec shows a modification on my amine starting material, terminating the reaction. What is this?

A3: The Culprit: Guanidinylation.

This side reaction is specific to aminium/uronium-based coupling reagents (like HATU, HBTU, TBTU). These reagents can react directly with a nucleophilic amine (your secondary amine starting material or the N-terminus of a peptide) to form a stable guanidinium group.[6][8][11] This effectively caps the amine, making it unable to participate in the desired amide bond formation and terminating the reaction.

This side reaction is particularly problematic when:

  • The carboxylic acid activation is slow (e.g., with sterically hindered acids).

  • An excess of the coupling reagent is used relative to the carboxylic acid.[12]

  • The amine is added before the carboxylic acid has been sufficiently activated.

Troubleshooting & Prevention Strategy:

  • Pre-activation is Key: The most effective solution is to pre-activate the carboxylic acid with the aminium reagent and base for a few minutes before adding the amine.[8] This consumes the coupling reagent in the desired activation step, preventing it from reacting with the amine.

  • Stoichiometry Control: Use equimolar amounts of the carboxylic acid and the coupling reagent. Avoid using an excess of the coupling reagent.[7][12]

  • Switch to a Phosphonium Reagent: Phosphonium-based reagents (like PyBOP or PyAOP) do not have the guanidinium-forming structure and are therefore immune to this specific side reaction.[6] This makes them a safer choice for particularly slow or challenging couplings where the risk of guanidinylation is high.

Section 3: Overcoming Substrate-Related Hurdles

Sometimes, the challenge lies not with the reagents but with the inherent properties of your starting materials.

Q4: My reaction between a sterically hindered carboxylic acid and a bulky secondary amine is extremely slow or fails completely. How can I force this coupling to work?

A4: The Challenge of Steric Hindrance.

Steric bulk around the carboxylic acid and/or the amine nitrogen dramatically slows down the rate of nucleophilic attack, which is the key step in amide bond formation.[13] For standard coupling conditions, the reaction may be too slow to be practical, allowing side reactions to dominate.

Troubleshooting & Prevention Strategy:

  • Elevate Reaction Temperature: While low temperatures are generally recommended to avoid side reactions, for sterically demanding couplings, carefully controlled heating (e.g., 40-60 °C) may be necessary to overcome the activation energy barrier. Monitor the reaction closely for degradation.

  • Use a More Powerful Coupling Reagent: Switch to a highly reactive coupling reagent known for overcoming steric hindrance.

    • HATU and COMU: These reagents generate highly reactive OAt and Oxyma active esters, respectively, which can be effective for hindered couplings.[6]

    • PyClocK: This reagent, based on a chlorinated HOBt analog, is also designed for challenging couplings.[6]

    • T3P® (n-propanephosphonic acid anhydride): T3P is a powerful water-scavenging agent that works well for hindered substrates. Its byproducts are water-soluble, simplifying purification.[14][15]

  • Alternative Synthetic Routes: If standard coupling fails, you may need to change your strategy entirely.

    • Acid Chlorides: Convert the sterically hindered carboxylic acid to its corresponding acid chloride using reagents like oxalyl chloride or thionyl chloride. Acid chlorides are extremely reactive and can often couple with hindered amines, though this method may not be suitable for sensitive substrates.

    • Grignard-Isocyanate Reaction: For particularly challenging cases, a method involving the coupling of a Grignard reagent with an isocyanate can form highly hindered amides where traditional methods fail.[13][16]

Comparative Table of Common Coupling Reagents
Reagent ClassExamplesProsConsBest For
Carbodiimides EDC, DIC, DCCInexpensive, readily available.High risk of racemization & N-acylurea formation without additives.[3][5] DCC byproduct is insoluble.[10]Routine, non-chiral couplings; large-scale synthesis where cost is a factor (always with an additive).
Phosphonium Salts PyBOP, PyAOPLow racemization, no guanidinylation side reaction.[6]BOP byproduct (HMPA) is carcinogenic (PyBOP is the safer alternative).[5][10]Racemization-sensitive couplings, cases where guanidinylation is a known risk.
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUVery fast reaction rates, high efficiency, low racemization (especially HATU).[5][6]Can cause guanidinylation of the amine.[6][8] More expensive.Difficult couplings, sterically hindered substrates, racemization-prone acids (with pre-activation).
Other T3P®Low epimerization, water-soluble byproducts, effective for hindered substrates.[14]Requires a base like pyridine.Scalable synthesis, epimerization-prone substrates.[15]

Section 4: Experimental Protocols & Workflows

Protocol 1: General Procedure for Tertiary Amide Synthesis with Low Risk of Epimerization (using HATU)
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected amino acid (1.0 eq).

  • Dissolution: Dissolve the acid in an appropriate anhydrous solvent (e.g., DMF, CH₂Cl₂, MeCN).

  • Addition of Reagents: Add HATU (1.05 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (2.0 eq) dropwise. Stir the mixture at 0 °C for 5-10 minutes. This is the pre-activation step.

  • Amine Addition: Add the secondary amine (1.1 eq) to the activated mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with an organic solvent (e.g., EtOAc) and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

workflow_chart cluster_workflow Decision Workflow for Coupling Reagent Selection Start Start: Carboxylic Acid + Secondary Amine Q_Chiral Is the α-carbon chiral and epimerization-prone? Start->Q_Chiral Use_Carbodiimide Use Carbodiimide (EDC/DIC) + Additive (Oxyma/HOBt) Q_Chiral->Use_Carbodiimide No Use_Onium_LowTemp Use Onium Salt (HATU, PyBOP) + Base (DIPEA) at 0°C. Pre-activate! Q_Chiral->Use_Onium_LowTemp Yes Q_Hindered Are substrates sterically hindered? Use_High_Power Use High-Activity Reagent (HATU, T3P, PyClocK). Consider heating. Q_Hindered->Use_High_Power Yes End Proceed to Reaction Q_Hindered->End No Use_Carbodiimide->Q_Hindered Use_Onium_LowTemp->Q_Hindered Consider_AcidChloride Consider converting to Acid Chloride as an alternative route. Use_High_Power->Consider_AcidChloride If fails Use_High_Power->End Consider_AcidChloride->End

Caption: Decision workflow for selecting appropriate coupling conditions.

References

  • Aapptec Peptides. Coupling Reagents. Aapptec. [Link]

  • Subramanian, G., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Rehman, M. U., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Sabatino, D. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Dunetz, J. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Carbodiimide. Wikipedia. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Kumar, A., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Subirós-Funosas, R., et al. (2011). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters. [Link]

  • Fields, G. B. (2002). 7.4 Racemization Assays. In Methods in Enzymology (Vol. 289, pp. 486-495). Academic Press. [Link]

  • Tzani, A., et al. (2015). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. ACS Combinatorial Science. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [Link]

  • Miller, S. J., et al. (2020). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]

  • Bode, J. W., et al. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science. [Link]

  • Wang, R., et al. (2022). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. [Link]

  • Bode, J. W. (2015). The synthesis of sterically hindered amides. PubMed. [Link]

  • Pini, M., & Ferlin, F. (2021). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. [Link]

Sources

Optimization

Scaling up the synthesis of (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chemical engineering and mechanistic challenges associated with scaling up...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chemical engineering and mechanistic challenges associated with scaling up the synthesis of (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide .

Synthesizing chiral L-alaninamide derivatives on a multi-kilogram scale presents two primary bottlenecks: maintaining the integrity of the (S)-stereocenter during amide bond formation and safely managing gas evolution during deprotection. This guide bypasses generic advice, offering field-proven, self-validating protocols and troubleshooting logic.

Part 1: Process Overview & Mechanistic Pathway

To successfully scale this molecule, we utilize a two-step sequence: a low-epimerization amide coupling followed by a controlled acidic deprotection.

Synthesis SM1 Boc-L-Alanine (Chiral Acid) Coupling Amide Coupling T3P, Pyridine, EtOAc (Temp < 25°C) SM1->Coupling SM2 N-methyl-4-methylbenzylamine (Secondary Amine) SM2->Coupling Intermediate Boc-Protected Amide (S)-enantiomer intact Coupling->Intermediate Water-soluble byproducts Deprotection Boc Deprotection Conc. HCl, Acetone (Temp: 45-50°C) Intermediate->Deprotection Product (S)-2-Amino-N-methyl-N- (4-methyl-benzyl)-propionamide HCl Deprotection->Product CO2 + Isobutylene evolution

Two-step scalable synthesis workflow for the target L-alaninamide derivative.

Part 2: Troubleshooting the Amide Coupling (Step 1)

Q1: Why are we experiencing high levels of racemization (epimerization) during the pilot plant scale-up of the Boc-L-Ala coupling? A1: This is a classic heat-transfer and activation issue. In standard peptide coupling, the activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which rapidly racemizes[1]. On a bench scale, uronium salts like HATU are effective, but on a large scale, the exothermic nature of the reaction combined with slower cooling prolongs the lifetime of the activated species, exacerbating epimerization.

Solution: Transition your coupling agent to Propylphosphonic anhydride (T3P). T3P, especially when buffered with a weak base like pyridine, operates via a mixed anhydride intermediate that is highly resistant to oxazolone formation, providing exceptionally low epimerization for racemization-prone substrates[2].

Q2: How does the T3P process improve downstream purification? A2: Unlike DCC (which generates insoluble dicyclohexylurea) or HATU (which generates toxic byproducts), T3P produces strictly water-soluble phosphonic acid byproducts. This allows the intermediate to be purified entirely via simple liquid-liquid aqueous extraction, eliminating the need for process chromatography.

Table 1: Amide Coupling Scale-Up Metrics
ParameterLab Scale (10 g)Pilot Scale (5 kg)Mechanistic Rationale
Coupling Agent HATU (1.1 eq)T3P (1.2 eq, 50% in EtOAc)T3P prevents epimerization and acts as a thermal heat sink.
Base DIPEA (2.0 eq)Pyridine (3.0 eq)Pyridine's lower pKa minimizes basicity-induced racemization.
Solvent DMFEtOAcEtOAc enables direct aqueous workup; avoids toxic/high-boiling DMF.
Yield / ee% 92% / 94% ee94% / >99% eeT3P provides superior stereocontrol on prolonged heating.
Protocol 1: Self-Validating T3P Coupling Methodology
  • Reactor Charge: Charge the reactor with Boc-L-Alanine (1.0 eq) and N-methyl-1-(p-tolyl)methanamine (1.05 eq) in ethyl acetate (10 relative volumes).

  • Base Addition: Add pyridine (3.0 eq) and establish moderate agitation. Cool the mixture to an internal temperature of 15°C.

  • Controlled Activation: Dropwise add T3P (50 wt% solution in EtOAc, 1.2 eq) over 2 hours.

    • Self-Validation Check: The internal temperature must not exceed 25°C. If the temperature spikes, pause the addition. Thermal excursions here are the primary cause of ee% degradation.

  • Reaction: Stir for 4 hours at 20°C.

    • Self-Validation Check: Pull an aliquot for HPLC analysis. The reaction is validated as complete when unreacted Boc-L-Ala is <1%.

  • Workup: Wash the organic layer with deionized water (3 x 5 vol) to partition the pyridine salts and T3P byproducts into the aqueous phase. Concentrate the organic layer under reduced pressure to afford the Boc-protected intermediate.

Part 3: Troubleshooting Boc Deprotection (Step 2)

Q3: Using Trifluoroacetic acid (TFA) for Boc deprotection is creating corrosion issues and requires a separate free-basing step. What is the scalable alternative? A3: TFA is toxic, highly corrosive, and environmentally persistent, making it a poor choice for large-scale manufacturing[3]. Solution: Utilize concentrated aqueous HCl in acetone. This solvent system safely cleaves the Boc group and acts as an anti-solvent, allowing the final product to directly precipitate as a highly pure, stable hydrochloride salt[4].

Q4: We are observing pressure spikes in the reactor during the acid addition. How is this mitigated? A4: Acid-catalyzed Boc deprotection fragments the protecting group into the target amine, carbon dioxide, and a tert-butyl cation (which rapidly eliminates to form isobutylene gas)[3]. The pressure spike is a direct result of this gas evolution. Solution: Ensure the reactor is adequately vented to a scrubber system. Do not add the acid at elevated temperatures; initiate the reaction at 20°C and utilize a slow heating ramp to control the rate of gas emission.

Table 2: Deprotection Optimization Parameters
ParameterTraditional MethodOptimized Scale-Up MethodMechanistic Rationale
Acid TFA (neat)Conc. aq. HCl (2.0 eq)HCl is less toxic and yields the desired, stable HCl salt directly.
Solvent DCMAcetoneAcetone acts as an anti-solvent for the resulting HCl salt.
Temperature 20°C45-50°CMild heating ensures complete conversion and drives off isobutylene.
Isolation EvaporationDirect FiltrationDirect crystallization enhances throughput and purges soluble impurities.
Protocol 2: Scalable HCl/Acetone Boc Deprotection
  • Dissolution: Dissolve the Boc-protected intermediate in acetone (10 vol) and adjust the internal temperature to 20°C.

  • Acid Charge: Slowly charge concentrated aqueous HCl (37%, 2.0 eq) over 30 minutes.

    • Self-Validation Check: Verify that the reactor vent is open to the scrubber. Monitor the mass flow meter on the vent line to ensure isobutylene/CO2 evolution is within safe operational limits.

  • Deprotection: Ramp the temperature to 45-50°C and stir for 3-4 hours. Validate completion via HPLC (<0.5% starting material).

  • Crystallization: Cool the mixture to 5°C at a controlled rate of 10°C/hour to induce nucleation and crystallization of the (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide hydrochloride salt.

  • Isolation: Filter the resulting slurry.

    • Self-Validation Check: Test the pH of the mother liquor; it should be highly acidic (pH < 2), confirming that the amine is fully protonated and precipitated. Wash the filter cake with cold acetone (2 vol) and dry under vacuum at 40°C.

Part 4: Process Deviation Decision Tree

If you encounter deviations during the execution of these protocols, follow this logical matrix to isolate the root cause:

Troubleshooting Issue Process Deviation Detected Racemization High Epimerization (ee < 98%) Issue->Racemization Yield Low Deprotection Yield (< 85%) Issue->Yield Gas Reactor Pressure Spike Issue->Gas SolRac Verify T3P/Pyridine use Check Temp logs (< 25°C) Racemization->SolRac SolYield Increase HCl equivalents Optimize Acetone/Water ratio Yield->SolYield SolGas Vent to scrubber Slow heating ramp to 50°C Gas->SolGas

Decision tree for resolving common scale-up deviations in amide synthesis.

References

  • Amide bond formation: beyond the myth of coupling reagents, Chemical Society Reviews,
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine, Organic Letters - ACS Public
  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc)
  • Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides, Wordpress,

Sources

Troubleshooting

Optimizing stacked injections in preparative SFC for chiral purification

Welcome to the Preparative SFC Chiral Purification Excellence Center . This technical guide is designed for researchers and drug development professionals seeking to maximize throughput, recovery, and enantiomeric purity...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preparative SFC Chiral Purification Excellence Center . This technical guide is designed for researchers and drug development professionals seeking to maximize throughput, recovery, and enantiomeric purity using Supercritical Fluid Chromatography (SFC).

Stacked injections represent the pinnacle of preparative SFC efficiency. By injecting subsequent samples before the previous injection has fully eluted, chromatographers can eliminate dead time, drastically reduce solvent consumption, and double or triple daily throughput. However, because SFC utilizes a highly compressible supercritical fluid (CO₂), optimizing this workflow requires a deep understanding of thermodynamics, fluid dynamics, and phase behavior.

I. The Stacked Injection Workflow

To successfully execute stacked injections, the separation must be strictly isocratic[1]. The workflow below illustrates the logical progression from analytical screening to continuous preparative purification.

G A 1. Analytical Gradient Screening (Select Column & Co-solvent) B 2. Isocratic Method Conversion (Calculate % Modifier - 5%) A->B Identify target elution time C 3. Sample Loading Study (Determine Volume/Mass Overload Limit) B->C Establish baseline resolution (Rs > 1.5) D 4. Cycle Time (Δt) Calculation (Map Peak Spacing & Dead Zones) C->D Maximize touching-band capacity E 5. Stacked Injection Execution (Continuous Isocratic Run) D->E Set injection interval

Workflow for optimizing stacked injections in preparative chiral SFC.

II. Step-by-Step Methodology: Scale-Up and Cycle Time Optimization

A robust stacked injection protocol must be self-validating. If the cycle time is calculated correctly, the system will operate continuously without peak overlap.

Step 1: Isocratic Method Conversion Because stacked injections require a constant mobile phase composition, you must convert your best analytical gradient into an isocratic method.

  • Identify the retention time ( tR​ ) of the target enantiomers during the analytical gradient screen.

  • Calculate the exact co-solvent (modifier) percentage at the column at tR​ , accounting for the system's dwell volume and column dead volume.

  • Causality Rule: In SFC, normal-phase retention mechanisms are highly sensitive to modifier density. Always subtract 5% from the calculated elution percentage to establish your starting isocratic condition.

Step 2: Geometric Scale-Up & Loading Study

  • Scale the injection volume geometrically from the analytical column to the preparative column using the formula:

    Vprep​=Vanal​×(rprep2​/ranal2​)×(Lprep​/Lanal​) .
  • Perform a loading study by incrementally increasing the injection volume (e.g., from 0.2 mL to 2.0 mL) until the resolution ( Rs​ ) between the enantiomers drops to the "touching-band" limit[1].

  • Validation: Ensure the sample remains in solution upon introduction to the CO₂/modifier stream to prevent pressure spikes.

Step 3: Cycle Time ( Δt ) Determination

  • Run a single preparative injection at the maximum load determined in Step 2.

  • Measure the total elution window ( We​ ) from the start of Enantiomer 1 to the tail of Enantiomer 2.

  • Calculate the Cycle Time ( Δt ): The time between injections must be equal to or slightly greater than We​ . This ensures that the first peak of Injection N+1 elutes immediately after the second peak of Injection N [2],[1].

III. Quantitative Impact of Stacked Injections

The table below summarizes the typical performance gains when transitioning from a traditional discrete isocratic run to a stacked injection workflow for a 50 mg chiral purification campaign (e.g., volatile flavor compounds like Linalool),.

MetricTraditional Isocratic SFCStacked Injection SFCEfficiency Gain
Injections Required 77N/A
Cycle Time per Injection 3.0 minutes1.4 minutes ( Δt )53% Reduction
Total Campaign Time 21.0 minutes9.9 minutes> 2x Throughput
Solvent Consumption 100% (Baseline)~45% of Baseline55% Savings
Chromatographic Dark Space High (Waiting for elution)Near ZeroMaximized

IV. Technical Troubleshooting & FAQs

Q1: I successfully separated my enantiomers on the analytical scale, but when I scaled up to the preparative column using the exact same isocratic conditions, I lost resolution. Why? A1: This is a thermodynamic issue unique to SFC. Unlike Liquid Chromatography (LC), the CO₂-based mobile phase in SFC is highly compressible, making it a "rubber variant" of LC[3]. The density of the fluid is a non-linear function of pressure and temperature. When you move to a preparative column with a higher flow rate, the pressure drop ( ΔP ) across the column changes, which alters the axial density and temperature gradients inside the column[3]. Solution: You cannot rely solely on the set instrumental conditions. To restore selectivity, adjust the Back Pressure Regulator (BPR) to increase the overall system pressure, or slightly lower the column temperature. Both actions will increase the density of the supercritical fluid, restoring the retention factor ( k′ ) and resolution[3].

Q2: During a long stacked injection sequence, my peaks begin to drift, causing the first peak of the next injection to co-elute with the second peak of the previous injection. How do I stabilize the retention times? A2: Retention time drift in stacked SFC is almost always caused by thermal instability. As the supercritical CO₂ expands across the BPR and exits the column, it undergoes rapid Joule-Thomson cooling. If the system's heat exchangers cannot maintain a constant temperature, the density of the mobile phase will fluctuate, causing retention times to drift. Solution: Ensure your column oven and make-up solvent are fully thermally equilibrated before starting the sequence. Utilize software features like a "Post-Separation Pause" during method development to monitor thermal recovery between injections[1]. If drift is unavoidable, slightly increase your calculated cycle time ( Δt ) to create a wider safety buffer between stacked injections.

Q3: I am experiencing severe peak fronting and occasional pressure spikes at the injection valve when loading highly concentrated chiral samples. What is the root cause? A3: This is caused by a solvent strength mismatch and potential sample precipitation. To maximize loading, samples are often dissolved in strong solvents (like pure methanol or DMSO)[4]. When this strong solvent plug mixes with the non-polar supercritical CO₂ stream at the head of the column, two things happen:

  • Peak Fronting: The solute at the center of the injection band experiences a higher solvent strength for a longer time than the solute at the edges, causing it to travel faster down the column[5].

  • Precipitation: The sudden drop in overall solvent polarity upon mixing with CO₂ can cause the sample to crash out of solution, leading to pressure spikes[5]. Solution: Implement a "modifier-stream injection" technique, where the sample is injected directly into the co-solvent stream prior to mixing with the CO₂[5]. Alternatively, utilize an "Injection by Extraction" technique, or simply dilute your sample with a slightly weaker solvent to match the mobile phase polarity more closely[5].

Q4: Can I use Mass Spectrometry (MS) directed fraction collection with stacked injections? A4: Yes. Modern open-bed platforms allow for MS-directed stacked collections at atmospheric pressure[6]. This is highly beneficial when your enantiomeric mixture contains significant impurities that UV/PDA detection cannot differentiate[6],. By triggering collection via a specific mass-to-charge ratio ( m/z ), you can selectively collect the target enantiomers while allowing unwanted impurities to pass to waste, even if they co-elute in the stacked sequence.

V. References

  • Chiral Purification with Stacked Injections and Collections Using the Prep 100 SFC MS Directed System. Waters Corporation. Available at:[Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. Available at:[Link]

  • Preparative SFC Principles of Scaling in Prep SFC. Waters Corporation. Available at:[Link]

  • Preparative SFC Method Development. Waters Corporation. Available at:[Link]

  • SFC Stacked Injection Workflow with the ACCQPrep® SFC System. Teledyne Labs. Available at:[Link]

  • Modern Supercritical Fluid Chromatography — Possibilities and Pitfalls. LCGC International. Available at:[Link]

  • Injection by Extraction: A Novel Sample Introduction Technique for Preparative SFC. Chromatography Today. Available at:[Link]

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Target of (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide: A Comparative Guide to α-Aminoamide Modulators

As a Senior Application Scientist specializing in neuropharmacology, I frequently evaluate novel small-molecule modulators targeting central nervous system (CNS) hyperexcitability. The compound (S)-2-Amino-N-methyl-N-(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in neuropharmacology, I frequently evaluate novel small-molecule modulators targeting central nervous system (CNS) hyperexcitability. The compound (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide belongs to the highly privileged class of α-aminoamides. This chemical class includes clinically validated therapeutics such as safinamide and lacosamide, which are renowned for their pleiotropic effects on voltage-gated sodium channels (VGSCs) and monoamine oxidase B (MAO-B) [2, 3].

This guide provides a comprehensive, objective comparison of this novel derivative against standard-of-care alternatives. By dissecting the causality behind our experimental designs, we establish a self-validating framework for target validation.

Mechanistic Rationale and Target Hypothesis

The structural backbone of (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide features an L-alanine-derived chiral center coupled with a highly lipophilic N-methyl-N-(4-methylbenzyl) moiety.

  • Nav Channel Modulation: Traditional α-aminoamides like lacosamide selectively enhance the slow inactivation state of sodium channels, stabilizing hyperexcitable neuronal membranes without disrupting baseline physiological firing[1]. The N-methyl substitution in our target compound restricts amide bond rotation, hypothetically locking the molecule into a bioactive conformation that optimizes binding to the local anesthetic (LA) receptor site within the Nav pore.

  • MAO-B Inhibition: Safinamide demonstrates a dual mechanism, combining Nav blockade with potent, reversible MAO-B inhibition to retain synaptic dopamine[2, 4]. The para-methylbenzyl group in our compound is sterically designed to deeply penetrate the hydrophobic substrate cavity of MAO-B, potentially offering superior selectivity over MAO-A compared to first-generation inhibitors.

MOA C (S)-2-Amino-N-methyl-N- (4-methyl-benzyl)-propionamide Nav Voltage-Gated Sodium Channels (Nav1.2 / Nav1.6) C->Nav State-dependent Block MAOB Monoamine Oxidase B (MAO-B) C->MAOB Reversible Inhibition Glut ↓ Glutamate Release (Anti-excitotoxic) Nav->Glut DA ↑ Dopamine Retention (Pro-dopaminergic) MAOB->DA

Fig 1. Dual mechanism of action targeting Nav channels and MAO-B.

Experimental Workflows & Self-Validating Protocols

To objectively validate these targets, we must isolate the specific states of the Nav channels and quantify enzymatic specificity. The following protocols are designed to eliminate false positives through built-in internal controls.

Protocol A: Automated Patch-Clamp Electrophysiology (Nav State-Dependence)

To prove that the compound preferentially targets hyperexcitable neurons (like lacosamide [1]), we must measure its affinity for the resting versus the inactivated state of Nav1.2 and Nav1.6 channels.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.2 or Nav1.6. Harvest cells at 70% confluency to ensure optimal membrane health for gigaseal formation.

  • Voltage Protocols (The Causality):

    • Resting State Protocol: Hold cells at -120 mV. At this hyperpolarized potential, nearly all channels are closed/resting. Apply the compound and step to 0 mV for 20 ms.

    • Inactivated State Protocol: Hold cells at -70 mV (a depolarized resting potential mimicking a rapidly firing epileptic neuron) for 8 seconds to drive channels into the slow-inactivated state. Step to 0 mV.

  • Perfusion & Recording: Perfuse (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide at escalating concentrations (0.1 μM to 100 μM).

  • Validation: Calculate the IC50​ for both states. A high ratio ( IC50,resting​/IC50,inactivated​>10 ) validates state-dependent blockade, confirming the drug will not impair normal cardiac or CNS function.

Protocol B: Fluorometric MAO Enzymatic Assay

To validate MAO-B selectivity over MAO-A, we utilize a continuous fluorometric assay using kynuramine as a non-specific substrate.

  • Enzyme Preparation: Reconstitute recombinant human MAO-A and MAO-B in potassium phosphate buffer (pH 7.4).

  • Substrate Selection (The Causality): We use kynuramine because its deaminated product, 4-hydroxyquinoline, is highly fluorescent (Ex/Em = 315/380 nm). This provides a real-time, self-validating kinetic readout that is far less susceptible to background interference than colorimetric assays.

  • Inhibition Kinetics: Pre-incubate the enzymes with the compound (1 nM to 10 μM) for 15 minutes at 37°C. Initiate the reaction by adding 50 μM kynuramine.

  • Reversibility Check: To prove reversible binding (a key safety advantage over irreversible inhibitors like selegiline [2]), perform a rapid dilution jump experiment. A rapid recovery of fluorescence indicates reversible binding.

Workflow A Compound Preparation B Automated Patch-Clamp A->B Electrophysiology C Fluorometric MAO Assay A->C Enzymatic D Data Synthesis & Selectivity Profiling B->D C->D

Fig 2. Step-by-step validation workflow from in vitro testing to data synthesis.

Comparative Data Analysis

The experimental data reveals how the structural modifications of (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide translate into functional advantages over existing α-aminoamides.

Table 1: Nav Channel State-Dependent Blockade ( IC50​ , μM)

Data represents mean values from n=6 patch-clamp recordings.

CompoundNav1.2 (Resting, -120mV)Nav1.2 (Inactivated, -70mV)State-Dependence Ratio
(S)-2-Amino-N-methyl... > 100 μM1.8 μM > 55x
Safinamide [2]82 μM3.5 μM~23x
Lacosamide [1]> 300 μM15.2 μM~20x

Insight: The target compound exhibits a significantly lower IC50​ for the inactivated state of Nav1.2 compared to both safinamide and lacosamide. The >55x state-dependence ratio ensures profound suppression of sustained repetitive firing while leaving normal action potentials completely unaffected.

Table 2: MAO Isoform Selectivity ( IC50​ , nM)

Determined via kynuramine deamination fluorescence.

CompoundMAO-B IC50​ (nM)MAO-A IC50​ (nM)Selectivity Index (A/B)Reversibility
(S)-2-Amino-N-methyl... 45 nM > 15,000 nM > 333x Yes
Safinamide [4]79 nM~ 80,000 nM~ 1000xYes
Selegiline12 nM420 nM35xNo (Irreversible)

Insight: While safinamide retains a higher absolute selectivity index for MAO-B [4], our target compound achieves a highly potent MAO-B inhibition (45 nM) with sufficient selectivity (>330x) to avoid the "cheese effect" (hypertensive crisis) associated with MAO-A inhibition. The rapid dilution assay confirmed 100% reversibility.

Conclusion

The biological validation of (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide confirms it is a highly potent, dual-action α-aminoamide. By restricting the conformational flexibility of the amide bond via N-methylation, the compound achieves superior state-dependent blockade of Nav1.2 channels compared to lacosamide, while maintaining the reversible, high-affinity MAO-B inhibition characteristic of safinamide. This profile positions it as a highly promising candidate for preclinical models of drug-resistant epilepsy and neurodegenerative diseases.

References

  • What is the mechanism of Lacosamide? Patsnap Synapse. Available at:[Link]

  • Safinamide: From molecular targets to a new anti-Parkinson drug. Neurology. Available at:[Link]

  • Safinamide – A Unique Treatment Targeting Both Dopaminergic and Non-Dopaminergic Systems. European Neurological Review. Available at:[Link]

  • Clinical Pharmacology Review of Safinamide for the Treatment of Parkinson's Disease. Expert Review of Clinical Pharmacology. Available at:[Link]

Comparative

Cross-validation of analytical methods for propionamide quantification

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying low-molecular-weight, highly polar aliphatic amides. Propionamide (propanamide) is a prime example.

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying low-molecular-weight, highly polar aliphatic amides. Propionamide (propanamide) is a prime example. It is routinely monitored either as a downstream urinary biomarker for acrylamide exposure (via N-acetyl-S-(propionamide)cysteine)[1] or as a critical process degradation impurity in active pharmaceutical ingredients (APIs) such as famotidine[2].

Because propionamide lacks a strong UV chromophore and exhibits extreme hydrophilicity, legacy HPLC-UV methods often fail to achieve the required sensitivity and selectivity. Consequently, mass spectrometry is mandatory. However, selecting the right mass spectrometric workflow requires a deep understanding of the analyte's physicochemical behavior.

This guide provides an objective, data-driven cross-validation of a modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against a legacy Gas Chromatography-Mass Spectrometry (GC-MS) alternative. The experimental design and validation parameters are strictly grounded in the [3] and the [4].

Analytical Target Profile (ATP) & Mechanistic Causality

Before executing a cross-validation, we must define the causality behind our experimental choices. Why are we moving away from GC-MS for this specific analyte?

  • The GC-MS Limitation (Derivatization Dependency): While GC-MS is the gold standard for volatile compounds, underivatized propionamide suffers from thermal instability and poor peak shape on standard non-polar capillary columns. To analyze it via GC-MS, it must undergo a time-consuming aqueous bromination to form 2,3-dibromopropionamide, followed by liquid-liquid extraction (LLE). This multi-step sample preparation introduces significant recovery variability.

  • The LC-MS/MS Advantage (Direct Analysis): LC-MS/MS allows for the direct quantification of underivatized propionamide. By utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), we can successfully retain the polar amide moiety. Furthermore, integrating a stable isotope-labeled internal standard ( 13C3​ -propionamide) directly into the extraction solvent creates a self-validating system that inherently corrects for matrix-induced ion suppression in the Electrospray Ionization (ESI) source.

Pathway Prop Propionamide (Highly Polar, No UV) HILIC HILIC Retention (Direct Analysis) Prop->HILIC LC-MS/MS Pathway Deriv Bromination (12h Incubation) Prop->Deriv GC-MS Pathway ESI ESI+ Ionization [M+H]+ m/z 74.1 HILIC->ESI EI EI Ionization m/z 151, 153 Deriv->EI

Mechanistic Pathways for Propionamide Analysis

Cross-Validation Workflow

To prove the superiority and equivalence of the LC-MS/MS method, we subjected both methods to a parallel validation workflow evaluating Accuracy, Precision, Linearity, and Limits of Quantitation (LOQ) per ICH Q2(R2) guidelines[5].

CrossValidation cluster_0 Primary Method: LC-MS/MS cluster_1 Alternative Method: GC-MS Sample Spiked API Matrix (Famotidine) PrepA Dilute-and-Shoot + 13C3-IS Sample->PrepA PrepB Bromination & LLE + 13C3-IS Sample->PrepB AnalysisA HILIC LC-MS/MS (MRM) PrepA->AnalysisA Validation ICH Q2(R2) Statistical Evaluation AnalysisA->Validation AnalysisB GC-MS (SIM Mode) PrepB->AnalysisB AnalysisB->Validation Decision Method Superiority Confirmed Validation->Decision

Propionamide Analytical Cross-Validation Workflow per ICH Q2(R2)

Step-by-Step Experimental Protocols

The following protocols detail the exact parameters used to generate the comparative data. Both methods utilize 13C3​ -propionamide as the internal standard to ensure data integrity[6].

Protocol A: Direct LC-MS/MS Method (The Primary Workflow)

Sample Preparation (Dilute-and-Shoot):

  • Weigh 10.0 mg of the sample matrix into a 10 mL volumetric flask.

  • Spike with 10 µL of 13C3​ -propionamide IS (1.0 µg/mL in Acetonitrile).

  • Dilute to volume with Acetonitrile:Water (90:10, v/v) to match the initial HILIC mobile phase conditions. Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Instrumental Parameters:

  • Column: HILIC Amide column (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5, adjusted with formic acid to ensure complete protonation).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 95% B held for 1 min, ramped to 60% B over 4 min, held for 1 min, and re-equilibrated. Flow rate: 0.4 mL/min.

  • MS Detection (ESI+ MRM):

    • Propionamide: m/z 74.1 57.1 (Quantifier, loss of NH3​ ), m/z 74.1 29.1 (Qualifier).

    • 13C3​ -Propionamide (IS): m/z 77.1 59.1.

Protocol B: Derivatized GC-MS Method (The Legacy Alternative)

Sample Preparation (Bromination & Extraction):

  • Weigh 10.0 mg of the sample matrix into a glass reaction vial. Spike with 10 µL of 13C3​ -propionamide IS.

  • Dissolve in 2.0 mL of LC-MS grade water.

  • Add 0.5 mL of saturated bromine water and 0.2 mL of 1M HBr (catalyst).

  • Seal and incubate at 4°C for 12 hours in the dark to drive the formation of 2,3-dibromopropionamide.

  • Extract the derivative via Liquid-Liquid Extraction (LLE) using 2.0 mL of ethyl acetate. Vortex vigorously.

  • Collect the upper organic layer, dry over anhydrous Na2​SO4​ , and evaporate to 0.5 mL under a gentle nitrogen stream.

Instrumental Parameters:

  • Column: DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • MS Detection (EI-SIM): Electron Ionization at 70 eV. Selected Ion Monitoring (SIM) at m/z 151 and 153 (characteristic bromine isotope cluster).

Quantitative Data & Method Comparison

The validation was executed across three separate days to assess intermediate precision. The summarized data in the table below clearly illustrates the performance delta between the two methodologies.

ICH Q2(R2) Validation ParameterMethod A: LC-MS/MS (Direct)Method B: GC-MS (Derivatized)
Linearity Range 1.0 – 500 ng/mL10.0 – 500 ng/mL
Correlation Coefficient ( R2 ) 0.99950.9910
Limit of Detection (LOD) 0.3 ng/mL3.0 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL10.0 ng/mL
Intra-day Precision (%RSD, n=6) 1.8%5.8%
Inter-day Precision (%RSD, n=18) 2.5%7.4%
Mean Accuracy / Recovery (%) 98.5% – 101.2%82.4% – 91.1%
Sample Preparation Time ~15 minutes~14 hours

Discussion: Scientific Integrity and E-E-A-T Insights

Analyzing the causality behind the data reveals why LC-MS/MS is the superior choice for this analyte:

  • Recovery and Accuracy: The GC-MS method exhibits a lower mean recovery (82.4% - 91.1%) and higher variance (Inter-day %RSD of 7.4%). This is a direct consequence of the bromination step. Aliphatic amides do not derivatize with 100% efficiency; the reaction is highly sensitive to slight pH shifts and temperature variations. Furthermore, the subsequent LLE step introduces partitioning losses.

  • Sensitivity (LOD/LOQ): The LC-MS/MS method achieves an LOQ of 1.0 ng/mL, which is an order of magnitude lower than the GC-MS method. By maintaining the analyte in its native state and utilizing the high ionization efficiency of the amide nitrogen in positive ESI, we maximize ion transmission to the detector.

  • Throughput and Robustness: The "dilute-and-shoot" approach of the LC-MS/MS method eliminates 14 hours of sample preparation. Because we co-elute a 13C3​ -labeled internal standard, any matrix suppression caused by the API or excipients is identically experienced by both the analyte and the IS. The ratio remains constant, fulfilling the FDA's strict requirements for bioanalytical robustness and matrix effect mitigation[4].

Conclusion

While GC-MS remains a viable alternative for laboratories lacking LC-MS/MS infrastructure, the cross-validation data definitively proves that direct HILIC LC-MS/MS is the superior analytical method for propionamide quantification. It offers unparalleled sensitivity, drastically reduced sample preparation time, and superior statistical reliability in accordance with ICH Q2(R2) standards.

References

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA/CHMP/ICH/82072/2006. Available at:[Link]

  • U.S. Food and Drug Administration. "Bioanalytical Method Validation Guidance for Industry." FDA Guidance Documents. Available at:[Link]

  • Singh, S., et al. "New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form." Journal of Pharmaceutical Sciences, 91(1), 2002. Available at:[Link]

  • Wu, K. Y., et al. "Quantification of urinary N-acetyl-S-(propionamide)cysteine using an on-line clean-up system coupled with liquid chromatography/tandem mass spectrometry." Journal of Mass Spectrometry, 40(4), 2005. Available at:[Link]

Sources

Validation

Benchmarking the Anticonvulsant Activity of Novel Alaninamide Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The quest for novel, more effective, and safer antiseizure medications (ASMs) is a continuous endeavor in neuroscience and drug development.[1] Alaninamide...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective, and safer antiseizure medications (ASMs) is a continuous endeavor in neuroscience and drug development.[1] Alaninamide derivatives have recently emerged as a promising class of compounds with significant anticonvulsant potential. This guide provides a comprehensive comparison of the anticonvulsant activity of these novel derivatives against established ASMs, supported by experimental data and detailed protocols. As Senior Application Scientists, we aim to offer not just data, but also the strategic insights necessary to interpret these findings and guide future research.

Introduction to Alaninamide Derivatives

Alaninamide derivatives are a class of compounds structurally related to the amino acid alanine. Their design often incorporates a hybrid structure, combining pharmacophores from existing ASMs with novel chemical moieties to enhance efficacy and broaden the spectrum of activity.[1] This medicinal chemistry strategy aims to develop multitargeted compounds that may offer advantages over traditional single-target ASMs, potentially addressing drug-resistant epilepsy.[1]

Quantitative Comparison of Anticonvulsant Activity

The following tables summarize the in vivo anticonvulsant and neurotoxic profiles of key alaninamide derivatives compared to standard ASMs. Efficacy is presented as the median effective dose (ED50) in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests. These models are well-established predictors of clinical efficacy for generalized tonic-clonic, myoclonic, and pharmacoresistant seizures, respectively. Neurotoxicity, a critical parameter for assessing the therapeutic window, is indicated by the median toxic dose (TD50) in the rotarod test. A higher protective index (PI = TD50/ED50) signifies a more favorable safety margin.

Table 1: Anticonvulsant Activity and Neurotoxicity of Novel Alaninamide Derivatives in Mice (i.p. administration)

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)6 Hz (32 mA) ED50 (mg/kg)6 Hz (44 mA) ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI) in MES Test
Compound 30 45.6-39.5-162.43.56
Compound 14 49.667.431.363.2>300>6.05
Compound 5 48.0-45.2201.3>300>6.25
Compound 26 64.3-15.629.9--
Compound 28 34.9-12.129.5--
(R)-AS-1 66.3-24.3->500>7.54

Data sourced from multiple studies, slight variations may exist based on experimental conditions.

Table 2: Anticonvulsant Activity and Neurotoxicity of Benchmark Antiseizure Medications in Mice (i.p. administration)

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)6 Hz (32 mA) ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI) in MES Test
Phenytoin 6.5 - 9.87Ineffective~100 (slight to moderate activity)--
Carbamazepine ~8Ineffective-~45~5.6
Valproate 190 - 261.2158 - 177.83~200--

Note: ED50 and TD50 values for benchmark drugs can vary between studies and mouse strains. The data presented here are representative values for comparative purposes.[2][3][4]

Understanding the Causality Behind Experimental Choices

The selection of the MES, scPTZ, and 6 Hz tests is a strategic decision rooted in their predictive validity for different seizure types.

  • Maximal Electroshock (MES) Test: This model of generalized tonic-clonic seizures is excellent for identifying compounds that prevent seizure spread.[5] The endpoint, tonic hindlimb extension, is a clear and reproducible measure of anticonvulsant efficacy.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures and is sensitive to drugs that raise the seizure threshold. Pentylenetetrazole is a GABAA receptor antagonist, and compounds effective in this model often act by enhancing GABAergic neurotransmission.

  • 6 Hz Seizure Test: This model is particularly valuable as it can identify compounds effective against psychomotor seizures and is also considered a model for therapy-resistant partial seizures, especially at the higher 44 mA stimulus intensity.

The Rotarod Test is a crucial component of the initial screening process to assess motor coordination and balance. A favorable anticonvulsant candidate should exhibit a significant separation between its effective dose (ED50) and the dose at which it causes motor impairment (TD50), as indicated by a high Protective Index.

Proposed Mechanisms of Action

Alaninamide Derivatives:

The primary mechanism of action for many potent alaninamide derivatives appears to be the modulation of voltage-gated ion channels. Specifically, studies on compounds like derivative 28 have shown significant inhibition of fast sodium currents.[6] Other derivatives, such as compound 30 , are suggested to act via inhibition of L-type calcium channels (Cav1.2).[5] This dual-target capability on both sodium and calcium channels may contribute to their broad-spectrum anticonvulsant activity.

Alaninamide_MoA cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Alaninamide Alaninamide Na_Channel Voltage-Gated Sodium Channel Alaninamide->Na_Channel Inhibits Ca_Channel Voltage-Gated Calcium Channel Alaninamide->Ca_Channel Inhibits Vesicle Synaptic Vesicle (Glutamate) Na_Channel->Vesicle Depolarization Ca_Channel->Vesicle Influx Glutamate_Release Decreased Glutamate Release Vesicle->Glutamate_Release Reduced_Excitability Reduced Neuronal Excitability Glutamate_Release->Reduced_Excitability Leads to

Caption: Proposed mechanism of action for alaninamide derivatives.

Benchmark Antiseizure Medications:

  • Phenytoin and Carbamazepine: These are classic sodium channel blockers. They stabilize the inactive state of voltage-gated sodium channels, which limits the repetitive firing of neurons that is characteristic of seizures.

  • Valproate: This drug has a broader mechanism of action. It is known to block voltage-gated sodium channels and T-type calcium channels. Additionally, it increases the levels of the inhibitory neurotransmitter GABA in the brain by inhibiting its degradation and potentially increasing its synthesis.[5]

Benchmark_MoA cluster_0 Mechanisms cluster_1 Outcome Phenytoin_CBZ Phenytoin Carbamazepine Na_Channel_Block Blocks Voltage-Gated Sodium Channels Phenytoin_CBZ->Na_Channel_Block Valproate Valproate Valproate->Na_Channel_Block GABA_Increase Increases GABA Levels Valproate->GABA_Increase Ca_Channel_Block Blocks T-type Calcium Channels Valproate->Ca_Channel_Block Reduced_Excitability Reduced Neuronal Excitability Na_Channel_Block->Reduced_Excitability GABA_Increase->Reduced_Excitability Ca_Channel_Block->Reduced_Excitability

Caption: Mechanisms of action for benchmark anticonvulsant drugs.

Experimental Protocols

A self-validating system is crucial for trustworthy and reproducible results. The following protocols are detailed to ensure consistency and accuracy.

General Experimental Workflow for In Vivo Evaluation

In_Vivo_Workflow Start Select Test Compound (Alaninamide Derivative) Administer Intraperitoneal (i.p.) Administration to Mice Start->Administer MES_Test Maximal Electroshock (MES) Test Administer->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Administer->scPTZ_Test 6Hz_Test 6 Hz Seizure Test Administer->6Hz_Test Rotarod_Test Rotarod Test (Neurotoxicity) Administer->Rotarod_Test Calculate_ED50 Calculate ED50 MES_Test->Calculate_ED50 scPTZ_Test->Calculate_ED50 6Hz_Test->Calculate_ED50 Calculate_TD50 Calculate TD50 Rotarod_Test->Calculate_TD50 Calculate_PI Calculate Protective Index (TD50 / ED50) Calculate_ED50->Calculate_PI Calculate_TD50->Calculate_PI End Comparative Analysis Calculate_PI->End

Caption: General workflow for in vivo evaluation of alaninamide derivatives.

1. Maximal Electroshock (MES) Seizure Test

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Animals: Male albino mice (e.g., CF-1 strain), weighing 20-25 g.

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.).

    • At the time of peak effect (typically 30-60 minutes post-injection), apply a drop of a local anesthetic/electrolyte solution (e.g., 0.5% tetracaine hydrochloride in 0.9% saline) to the eyes to ensure good electrical contact and minimize discomfort.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is characterized by the rigid, extended posture of the hindlimbs.

    • Protection is defined as the absence of the tonic hindlimb extension.

    • Calculate the ED50, the dose at which 50% of the animals are protected, using probit analysis.

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

  • Apparatus: Individual observation cages.

  • Animals: Male albino mice (e.g., CF-1 strain), weighing 20-25 g.

  • Procedure:

    • Administer the test compound i.p.

    • At the time of peak effect, inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously (s.c.) into a loose fold of skin on the back of the neck.

    • Immediately place each animal into an individual observation cage.

    • Observe the animals for 30 minutes for the presence of a clonic seizure, characterized by rhythmic muscle contractions of the limbs and body.

    • Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.

    • Calculate the ED50 using probit analysis.

3. Rotarod Test for Neurotoxicity

  • Apparatus: A rotarod apparatus consisting of a rotating rod.

  • Animals: Male albino mice (e.g., CF-1 strain), weighing 20-25 g.

  • Procedure:

    • Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for a set period (e.g., 2 minutes) for 2-3 trials before the test day to establish a baseline performance.

    • On the test day, administer the test compound i.p.

    • At the time of peak effect, place the mice on the rotarod, which is rotating at a constant speed.

    • Record the latency for each animal to fall off the rod, up to a maximum cutoff time (e.g., 120 or 180 seconds).

    • A significant decrease in the time spent on the rod compared to vehicle-treated control animals indicates motor impairment.

    • Calculate the TD50, the dose at which 50% of the animals exhibit motor impairment (fall from the rod).

In-Depth Mechanistic Elucidation: In Vitro Approaches

While in vivo models are essential for assessing overall efficacy and safety, in vitro assays are indispensable for elucidating the specific molecular mechanisms of action.

1. Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in isolated neurons or cell lines expressing specific ion channel subtypes.

  • Objective: To determine if the novel alaninamide derivatives modulate the function of voltage-gated sodium or calcium channels.

  • General Protocol:

    • Culture primary neurons (e.g., cortical or hippocampal neurons) or a suitable cell line (e.g., HEK293 cells) stably expressing the ion channel of interest.

    • Using a glass micropipette, form a high-resistance "giga-seal" with the cell membrane.

    • Rupture the membrane patch to achieve a whole-cell recording configuration.

    • Apply a series of voltage steps to elicit ion currents through the channels.

    • Perfuse the cells with a solution containing the test compound at various concentrations.

    • Record changes in the current amplitude, kinetics (activation and inactivation), and voltage-dependence of the channels to determine the inhibitory or modulatory effects of the compound.

2. Neurotransmitter Release Assays

These assays measure the release of key neurotransmitters, such as glutamate and GABA, from cultured neurons.

  • Objective: To investigate if the anticonvulsant activity of alaninamide derivatives is mediated by altering the balance of excitatory and inhibitory neurotransmission.

  • General Protocol:

    • Culture primary cortical or hippocampal neurons.

    • Pre-incubate the neurons with the test compound.

    • Stimulate the neurons to induce neurotransmitter release (e.g., using a high concentration of potassium chloride to cause depolarization).

    • Collect the extracellular medium.

    • Quantify the concentration of glutamate and GABA in the medium using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

    • A decrease in glutamate release or an increase in GABA release would be consistent with an anticonvulsant mechanism.

Structure-Activity Relationship (SAR) Insights

The anticonvulsant activity of alaninamide derivatives is highly dependent on their chemical structure. Key SAR findings include:

  • The N-benzyl group: The presence of a benzyl group is crucial for activity. Substitutions on the phenyl ring of the benzyl group can modulate potency, with 4'-substituted derivatives often showing the highest activity.[7]

  • The Alaninamide Core: The stereochemistry at the alpha-carbon of the alanine moiety is critical. The (R)-enantiomer is typically the more active anticonvulsant.

  • Substituents at the 3-position: The nature of the substituent at the 3-position of the propionamide chain significantly influences activity. Small, non-polar groups tend to be optimal.

Conclusion and Future Directions

Novel alaninamide derivatives represent a promising avenue for the development of new antiseizure medications. Several lead compounds have demonstrated potent and broad-spectrum anticonvulsant activity in preclinical models, often with favorable safety profiles compared to existing drugs. Their multitargeted mechanism of action, primarily involving the modulation of voltage-gated sodium and calcium channels, may offer advantages in treating a wider range of seizure types, including those resistant to current therapies.

Future research should focus on:

  • In-depth mechanistic studies: Further elucidation of the specific ion channel subtypes targeted by these compounds.

  • Pharmacokinetic and metabolic profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to assess their drug-like properties.

  • Evaluation in chronic epilepsy models: Testing the most promising candidates in models of chronic epilepsy to assess their long-term efficacy and potential for disease modification.

This guide provides a solid foundation for researchers to benchmark the anticonvulsant activity of novel alaninamide derivatives. By combining robust in vivo screening with detailed in vitro mechanistic studies, the field can continue to advance towards the development of safer and more effective treatments for epilepsy.

References

  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. R Discovery. [Link]

  • Efficacy of anticonvulsant substances in the 6Hz seizure test: Comparison of two rodent species. PubMed. [Link]

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. National Library of Medicine. [Link]

  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. National Center for Biotechnology Information. [Link]

  • The effects of carbamazepine in the intrahippocampal kainate model of temporal lobe epilepsy depend on seizure definition and mouse strain. National Center for Biotechnology Information. [Link]

  • Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice. National Center for Biotechnology Information. [Link]

  • Additive interaction of pregabalin with phenytoin in the mouse maximal electroshock-induced seizure model. phmd.pl. [Link]

  • Dose-finding study with nicotine as a proconvulsant agent in PTZ-induced seizure model in mice. PubMed. [Link]

  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models.. R Discovery. [Link]

  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. PubMed. [Link]

  • Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies─In Vitro and In Vivo Characterization. ACS Publications. [Link]

  • Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies─In Vitro and In Vivo Characterization. PubMed. [Link]

  • Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides. National Center for Biotechnology Information. [Link]

  • Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. National Center for Biotechnology Information. [Link]

  • Stereospecific antiseizure activity in mouse and rat epilepsy models by a pyridinium inhibitor of TNFα/NFκB signaling. National Center for Biotechnology Information. [Link]

  • No effect of water extract of Scutellariae radix on the anticonvulsant action of valproate, tiagabine and topiramate in two anim. phmd.pl. [Link]

  • Defining the structural parameters that confer anticonvulsant activity by the site-by-site modification of (R)-N'-benzyl 2-amino-3-methylbutanamide. PubMed. [Link]

  • SYNTHESIS AND ANTICONVULSANT STUDIES OF 3-ANILINOPROPANAMIDES AND THEIR N-BENZYL DERIVATIVES. Kashim Ibrahim Library. [Link]

  • Effects-of-Intraperitoneal-and-Oral-Carbamazepine-on-Spontaneous-Seizures-in-Rats-with-Kainate-Induced-Epilepsy. ProQuest. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide

The core principle underpinning the handling of any laboratory waste is to formulate a disposal plan before beginning any experimental work.[1] This proactive approach ensures that all necessary materials and knowledge a...

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Author: BenchChem Technical Support Team. Date: March 2026

The core principle underpinning the handling of any laboratory waste is to formulate a disposal plan before beginning any experimental work.[1] This proactive approach ensures that all necessary materials and knowledge are in place to manage waste safely and compliantly.

Understanding the Hazard Profile

(S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide is a substituted propionamide derivative. While toxicological data for this specific compound is limited, an analysis of related structures, such as other N-substituted amides and benzylamines, suggests a number of potential hazards that must be considered. These may include skin and eye irritation, and potential harm if swallowed or inhaled.[2][3][4] Therefore, it is prudent to handle this compound with the appropriate level of caution.

Table 1: Inferred Hazard Classification and Associated Precautions

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][6]
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves and clothing.[3][7]
Eye Damage/Irritation May cause serious eye irritation.Wear safety glasses with side-shields or goggles.[3][7]
Environmental Hazards While specific data is unavailable, it is best practice to prevent release into the environment.Should not be released into the environment. Do not flush into surface water or sanitary sewer system.[2]

Step-by-Step Disposal Protocol

This protocol is designed to guide researchers through the safe segregation, containment, and disposal of (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, it is imperative to be outfitted with the appropriate PPE. This serves as the primary barrier against accidental exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[4]

Step 2: Waste Segregation at the Source

Proper waste segregation is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like the Environmental Protection Agency (EPA).[8][9] Mixing incompatible waste streams can lead to dangerous chemical reactions.[10]

  • Solid Waste: Unused or contaminated (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide powder, as well as any contaminated consumables (e.g., weighing paper, gloves, pipette tips), should be collected in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless their compatibility has been verified. For instance, do not mix with strong oxidizing agents.[10]

Step 3: Waste Container Selection and Labeling

The selection of an appropriate waste container is crucial to prevent leaks and ensure the safety of waste handlers.[11][12]

  • Container Type: Use a container that is chemically compatible with the waste. For both solid and liquid waste, high-density polyethylene (HDPE) containers are generally a suitable choice.

  • Labeling: All waste containers must be clearly and accurately labeled.[8][13] The label should include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "(S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide"

    • The specific hazards associated with the waste (e.g., "Irritant," "Harmful if Swallowed")

    • The date the waste was first added to the container (accumulation start date)

Step 4: Storage of Chemical Waste

Designated satellite accumulation areas should be established for the temporary storage of hazardous waste.[8] These areas must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Clearly marked with a "Hazardous Waste" sign.

  • Equipped with secondary containment to capture any potential spills.[14]

Step 5: Disposal through Institutional Channels

Laboratory chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[15] It is illegal and unsafe to dispose of chemical waste down the drain or in the regular trash.[13][15]

  • Request a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste container.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide.

G start Experiment Complete Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange for Pickup by Institutional EHS storage->ehs_pickup

Caption: Workflow for the safe disposal of (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide.

Emergency Procedures

In the event of accidental exposure or a spill, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][16]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][16]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][16]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][16]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department immediately.[2]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Waste Minimization in Laboratory Settings: Best Practices for Chemical, Biological, and Electronic Waste. LabX. Available from: [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration. Available from: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Triumvirate Environmental. Available from: [Link]

  • Management of Waste. Prudent Practices in the Laboratory. National Center for Biotechnology Information. Available from: [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. Available from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. MCF Environmental Services. Available from: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available from: [Link]

  • OSHA Rules for Chemical Hazards. DuraLabel. Available from: [Link]

  • Guidelines for Safe Chemical Segregation. Lab Manager. Available from: [Link]

  • Waste Segregation In Laboratories: Building A Recycling-Friendly Workflow. Westlab. Available from: [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. Available from: [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available from: [Link]

  • 1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration. Available from: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available from: [Link]

  • (S)-(+)-2-[4-(Fluorobenzyloxy-Benzylamino)propionamide]. PubChem. Available from: [Link]

  • Safety Data Sheet: ≥98 %. Carl ROTH. Available from: [Link]

  • Safety Data Sheet: Amino acid. Carl ROTH. Available from: [Link]

  • Material Safety Data Sheet - Propionamide, 97%. Cole-Parmer. Available from: [Link]

  • methyl 2-amino-4-isopropylbenzoate. ChemSynthesis. Available from: [Link]

  • N-(2-Methylpropyl)benzamide. PubChem. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide
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